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  • Product: (2R)-2-methylpentan-1-ol
  • CAS: 17092-41-0

Core Science & Biosynthesis

Foundational

(2R)-2-methylpentan-1-ol physical properties and boiling point

An In-Depth Technical Guide to the Physical Properties of (2R)-2-methylpentan-1-ol Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physical properties of (2R)-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties of (2R)-2-methylpentan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of (2R)-2-methylpentan-1-ol, a chiral alcohol of significant interest in synthetic chemistry and drug development. We will delve into its key physicochemical characteristics and provide a detailed, field-proven protocol for the accurate determination of its boiling point, a critical parameter for purification, characterization, and process control.

Introduction to (2R)-2-methylpentan-1-ol

(2R)-2-methylpentan-1-ol is a chiral primary alcohol. As a specific enantiomer, it serves as a valuable chiral building block in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry. Its structure, consisting of a six-carbon backbone with a hydroxyl group at the primary position and a methyl group at the chiral center (carbon-2), dictates its physical behavior and chemical reactivity. Understanding its physical properties is paramount for its effective use in research and development, from designing reaction conditions to implementing purification strategies like distillation.

Physicochemical Properties

The physical properties of (2R)-2-methylpentan-1-ol are governed by its molecular structure. The hydroxyl (-OH) group facilitates hydrogen bonding, leading to a relatively high boiling point and moderate solubility in water compared to alkanes of similar molecular weight. The alkyl portion of the molecule imparts nonpolar character, influencing its solubility in organic solvents.

The properties listed below are for the racemic mixture, 2-methyl-1-pentanol. The physical properties of a single enantiomer, such as (2R)-2-methylpentan-1-ol, are identical to the racemate, with the exception of optical activity.

Table 1: Summary of Physical and Chemical Properties of 2-Methyl-1-pentanol

PropertyValueSource(s)
IUPAC Name (2R)-2-methylpentan-1-ol[1]
Synonyms (R)-2-METHYLPENTANOL, (+)-2-methyl-1-pentanol[1]
CAS Number 105-30-6 (racemate)[2][3][4]
Molecular Formula C₆H₁₄O[2][3][5]
Molecular Weight 102.17 g/mol [2][3][6]
Appearance Colorless liquid[2][6]
Boiling Point 148 - 149 °C at 760 mmHg[2][3][5][6]
Density 0.824 - 0.8263 g/mL at 20-25 °C[2][3][5][6]
Water Solubility 5.96 g/L at 25 °C[2]
Refractive Index (n20/D) 1.418[2][3]
Flash Point 53 - 54 °C (127.4 - 129 °F)[3][5][6]
Vapor Pressure 1.5 mmHg at 20 °C[2]
Autoignition Temp. 310 °C (590 °F)[5][6]

Boiling Point Determination: A Validated Experimental Protocol

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] Its accurate determination is fundamental for verifying the purity of a substance and for designing distillation-based purification protocols.[8] For research settings where sample quantities may be limited, the micro-boiling point (capillary) method is a reliable and resource-efficient technique.

Principle of the Capillary Method

This method involves heating a small sample of the liquid along with an inverted capillary tube.[9] As the temperature rises, the air trapped in the capillary expands and escapes. As the liquid's boiling point is approached, its vapor enters the capillary, displacing the remaining air. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip as the vapor pressure inside overcomes the atmospheric pressure.[9][10] The temperature at which this occurs is recorded as the boiling point.

Safety and Handling Precautions

(2R)-2-methylpentan-1-ol is a flammable liquid and is harmful if swallowed.[3][11] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[11]

  • Ventilation: Conduct the procedure in a well-ventilated fume hood.

  • Ignition Sources: Keep the apparatus away from open flames, sparks, and hot surfaces.[11][12] The use of a heating block or oil bath on a stirrer hotplate is required.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]

  • Disposal: Dispose of waste in an approved chemical waste container according to institutional guidelines.[11]

Step-by-Step Experimental Workflow
  • Apparatus Assembly:

    • Secure a small test tube (e.g., 10x75 mm) to a stand using a clamp.

    • Attach a thermometer (or a digital temperature probe) alongside the test tube, ensuring the bulb is aligned with the middle of the liquid sample once added.

    • Place a glass capillary tube (sealed at one end) into the test tube with the open end facing down.

  • Sample Preparation:

    • Using a Pasteur pipette, add approximately 0.5 mL of (2R)-2-methylpentan-1-ol to the test tube. The sample should be sufficient to cover the inverted end of the capillary tube.

  • Heating:

    • Place the entire assembly into a heating block or an oil bath situated on a hot plate. For substances with boiling points above 100°C like 2-methyl-1-pentanol, an oil bath is preferred for uniform heat distribution.

    • Begin heating the apparatus slowly and steadily. A rate of 2-3 °C per minute is ideal as the temperature approaches the expected boiling point. This controlled heating is crucial to prevent overshooting the boiling point and ensures thermal equilibrium.

  • Observation and Measurement:

    • As the liquid heats, a few bubbles will escape from the capillary tube as the trapped air expands.

    • Observe the capillary tip closely. The boiling point is reached when a rapid, continuous, and steady stream of bubbles emerges from the capillary.[9]

    • Record the temperature at which this steady stream of bubbles is observed.

  • Confirmation (Optional but Recommended):

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature corresponds to the boiling point, as the external pressure has just overcome the vapor pressure. Recording this temperature provides a confirmatory reading.

  • Repeatability:

    • To ensure accuracy, allow the apparatus to cool completely and conduct at least two more measurements. The results should be within a narrow range (e.g., ±1 °C).

Experimental Workflow Diagram

Boiling_Point_Determination cluster_setup 1. Apparatus Setup cluster_heating 2. Heating & Observation cluster_measurement 3. Data Recording A Assemble Test Tube, Thermometer & Capillary B Add 0.5 mL of (2R)-2-methylpentan-1-ol A->B C Place Assembly in Heating Bath B->C D Heat Slowly (2-3 °C/min) C->D E Observe Capillary: Air Bubbles Escape D->E F Rapid, Continuous Bubble Stream? E->F F->D No, Continue Gentle Heating G Record Temperature as Boiling Point F->G Yes H Cool Apparatus G->H I Confirm by observing liquid re-entry into capillary H->I

Caption: Workflow for micro-boiling point determination.

Spectroscopic Profile for Structural Confirmation

While physical properties like the boiling point are crucial for identification and purity assessment, spectroscopic methods provide definitive structural confirmation. For (2R)-2-methylpentan-1-ol, a complete characterization would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[13][14]

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol group.[4]

  • Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and structure.[15]

Researchers can access spectral data for 2-methyl-1-pentanol from various chemical databases to compare against their experimental results.

Conclusion

(2R)-2-methylpentan-1-ol is a key chiral intermediate whose utility in scientific research and drug development is underpinned by its distinct physical properties. The boiling point of 148-149 °C is a cornerstone of its identity and a critical parameter for its purification by distillation. The validated micro-boiling point protocol detailed herein provides a reliable and material-sparing method for verifying this property in a laboratory setting. By integrating this robust experimental approach with an understanding of the compound's other physicochemical and safety characteristics, researchers can handle and utilize this valuable chemical with confidence and precision.

References

  • Scribd. (n.d.). Boiling Point Determination Methods | PDF. [Link]

  • ChemBK. (2024, April 9). 2-Methylpentan-1-ol. [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

  • University of Technology. (n.d.). Experiment 2 : Determination of boiling point. [Link]

  • Chem Service. (2014, December 4). SAFETY DATA SHEET - 2-Methyl-1-pentanol. [Link]

  • PubChem. (n.d.). 2-Methyl-1-pentanol | C6H14O | CID 7745. [Link]

  • Wired Chemist. (n.d.). 2-methyl-1-pentanol Proton Full Spectrum. [Link]

  • PubChem. (n.d.). (+)-2-Methyl-1-pentanol. [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-pentanol - Optional[MS (GC)] - Spectrum. [Link]

  • NIST. (n.d.). 1-Pentanol, 2-methyl-. [Link]

  • Wikipedia. (n.d.). 2-Methyl-1-pentanol. [Link]

Sources

Exploratory

Advanced NMR Characterization of (2R)-2-Methylpentan-1-ol: A Technical Guide

Executive Summary In the development of Active Pharmaceutical Ingredients (APIs) and complex natural products, chiral aliphatic alcohols serve as ubiquitous, high-value building blocks. (2R)-2-methylpentan-1-ol (C₆H₁₄O)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of Active Pharmaceutical Ingredients (APIs) and complex natural products, chiral aliphatic alcohols serve as ubiquitous, high-value building blocks. (2R)-2-methylpentan-1-ol (C₆H₁₄O) is a prime example of a deceptively simple molecule that presents unique analytical challenges due to its stereogenic center. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-collection exercise, but as a study in magnetic resonance causality.

This whitepaper provides an in-depth, self-validating framework for the ¹H-NMR and ¹³C-NMR characterization of (2R)-2-methylpentan-1-ol. By understanding the physical causes behind diastereotopicity and steric compression, researchers can leverage these spectral fingerprints to verify structural integrity and enantiomeric purity with absolute certainty.

Structural Dynamics and Magnetic Resonance Causality

To accurately interpret the NMR spectra of (2R)-2-methylpentan-1-ol, one must first deconstruct the electronic and spatial environment of the molecule.

Diastereotopicity and the Chiral Center

The presence of the (R)-configured chiral center at C2 fundamentally breaks the symmetry of the molecule. Consequently, the two protons attached to C1 (as well as the two protons on C3) are diastereotopic . They exist in permanently distinct average magnetic environments, regardless of bond rotation.

  • Causality: The pro-R and pro-S protons on C1 experience different degrees of shielding from the adjacent C2-methyl group and the aliphatic chain. This magnetic inequivalence causes them to split each other (geminal coupling, 2J≈10.5 Hz) while simultaneously coupling to the C2 methine proton (vicinal coupling, 3J≈6.0 Hz). The result is a complex ABX spin system rather than a simple doublet[1].

Gamma-Gauche Steric Compression in ¹³C-NMR

In ¹³C-NMR, the chemical shifts are highly sensitive to steric crowding. The C4 methylene carbon in (2R)-2-methylpentan-1-ol is subject to the γ -gauche effect .

  • Causality: The spatial proximity of the C6 methyl branch to the C4 carbon during gauche conformations causes a polarization of the C-H bonds. This steric compression increases the local electron density around the C4 nucleus, shielding it and driving its chemical shift upfield (to ~20.1 ppm) relative to an unbranched alkane chain.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. Relying solely on 1D ¹H-NMR for aliphatic chains often leads to assignment ambiguity due to multiplet overlap in the 1.1–1.5 ppm region. The following protocol integrates 1D and 2D techniques to ensure absolute structural certainty.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of high-purity (2R)-2-methylpentan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality for choice: CDCl₃ is non-polar, preventing the severe hydrogen-bonding disruptions seen in protic solvents that would unpredictably broaden and shift the -OH signal.

  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to provide a sharp, unambiguous 0.00 ppm internal reference, which is critical for measuring subtle chemical shift differences (Δδ) in diastereomeric analysis[2].

Step 2: 1D NMR Acquisition

  • ¹H-NMR (400 MHz): Acquire using a standard 30° pulse program (zg30), 16–64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

  • ¹³C-NMR (100 MHz): Acquire using composite pulse decoupling (e.g., WALTZ-16) to collapse C-H scalar couplings into singlets. Causality: This concentrates the signal intensity into a single peak per carbon, maximizing the signal-to-noise ratio (S/N) for the insensitive ¹³C nucleus.

Step 3: 2D NMR Correlation (The Validation Layer)

  • Acquire COSY (Correlation Spectroscopy) to map homonuclear vicinal couplings (e.g., tracing the connectivity from the C1 protons to the C2 methine).

  • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H signals to their directly attached ¹³C signals. This definitively resolves the overlapping aliphatic multiplets of C3 and C4 by separating them along the highly dispersed carbon dimension.

NMR_Workflow A Sample Preparation (2R)-2-methylpentan-1-ol in CDCl3 B 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B TMS Internal Standard C 2D NMR Correlation (COSY, HSQC, HMBC) B->C Multi-pulse sequences E Chiral Derivatization (Mosher's / L-Valine Esters) B->E Aliquot for derivatization D Signal Assignment Diastereotopic C1/C3 Protons C->D Connectivity mapping F Stereochemical Validation (Absolute Configuration & ee%) E->F Diastereomeric shift analysis

Fig 1: NMR workflow for structural and stereochemical validation of (2R)-2-methylpentan-1-ol.

Spectral Data and Mechanistic Assignments

The following tables summarize the quantitative data for (2R)-2-methylpentan-1-ol, synthesizing empirical observations with mechanistic rationale.

¹H-NMR Quantitative Data (400 MHz, CDCl₃)
PositionProton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Rationale
C1 -CH₂-OH3.40, 3.50dd (ABX system)~10.5, 6.0Strongly deshielded by the adjacent electronegative oxygen (-I effect). Split into two signals due to diastereotopicity induced by the C2 chiral center.
C2 -CH(CH₃)-1.55 – 1.65m-Methine proton adjacent to the chiral center; exhibits complex splitting from C1, C3, and C6 protons.
OH -OH~1.50br s-Exchangeable proton; shift is concentration and temperature-dependent.
C3 -CH₂-1.10 – 1.45m-Diastereotopic protons; forms a complex multiplet overlapping with C4.
C4 -CH₂-1.10 – 1.45m-Aliphatic methylene chain; shielded environment.
C6 -CH₃ (branch)0.92d~6.5Methyl branch at C2; cleanly split into a doublet by the single C2 methine proton.
C5 -CH₃ (term)0.88t~7.0Terminal methyl group; highly shielded, split into a triplet by the adjacent C4 methylene.
¹³C-NMR Quantitative Data (100 MHz, CDCl₃)
PositionCarbon TypeChemical Shift (δ, ppm)Mechanistic Rationale
C1 -CH₂-OH68.2Most deshielded carbon due to direct attachment to the electronegative hydroxyl oxygen.
C2 -CH(CH₃)-35.5Deshielded relative to linear alkanes due to the α -branching effect.
C3 -CH₂-33.2Experiences β -deshielding from the methyl branch and γ -effects from the hydroxyl group.
C4 -CH₂-20.1Experiences γ -gauche steric compression from the C6 methyl group, increasing local shielding.
C6 -CH₃ (branch)16.5 α -methyl branch; slightly more deshielded compared to the terminal methyl group.
C5 -CH₃ (term)14.3Terminal methyl group; resides in the most shielded aliphatic environment.

Stereochemical Derivatization Strategy

While 1D and 2D NMR confirm the 2D connectivity and relative stereochemistry of the molecule, determining the enantiomeric excess (ee%) of the (2R) configuration requires chiral derivatization.

By reacting (2R)-2-methylpentan-1-ol with a chiral auxiliary—such as or (S)-Mosher's acid chloride—diastereomeric esters are formed[3]. Because diastereomers have different physical properties and magnetic environments, the previously identical NMR signals of the (R) and (S) enantiomers will split. The optical purity can then be calculated by integrating the non-overlapping peaks (e.g., the C6 methyl doublets) of the resulting (S,R)- and (S,S)-diastereomers. This derivatization strategy amplifies the inherent diastereotopicity of the molecule, turning a standard NMR spectrometer into a highly sensitive chiral detector.

References

  • 2-Methyl-1-pentanol | C6H14O | CID 7745 - PubChem National Center for Biotechnology Information (nih.gov) URL:[Link][1]

  • 1H NMR Spectrometry of their Diastereomeric Valine Esters Journal of the Brazilian Chemical Society (scielo.br) URL:[Link][3]

  • Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Journal of Agricultural and Food Chemistry (acs.org) URL:[Link][2]

Sources

Foundational

Stereochemical Characterization and Biocatalytic Synthesis of (2R)-2-Methylpentan-1-ol: A Technical Guide

Executive Summary The stereochemical fidelity of chiral aliphatic alcohols is a cornerstone of modern organic synthesis, pharmaceutical development, and chemical ecology. Specifically, (2R)-2-methylpentan-1-ol serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical fidelity of chiral aliphatic alcohols is a cornerstone of modern organic synthesis, pharmaceutical development, and chemical ecology. Specifically, (2R)-2-methylpentan-1-ol serves as a highly valuable chiral intermediate for the production of liquid crystals, active pharmaceutical ingredients (APIs), and species-specific pheromones (such as those utilized by Neotropical cerambycid beetles)[1].

As an application scientist, I approach the validation of such chiral building blocks as a self-validating system: one must not only synthesize the correct enantiomer but also orthogonally prove its absolute configuration and enantiomeric excess (ee). This whitepaper details the mechanistic foundations of its optical activity, the analytical workflows required for its quantification, and the advanced biocatalytic methods used to achieve high enantiopurity.

Mechanistic Foundations of Optical Activity

Optical rotation is not merely a physical property; it is a macroscopic manifestation of molecular asymmetry. When plane-polarized light passes through a solution of (2R)-2-methylpentan-1-ol, the light's electric field interacts with the asymmetric electron cloud surrounding the C2 stereocenter. Because the molecule lacks an internal plane of symmetry, the refractive indices for left-circularly polarized and right-circularly polarized light differ (circular birefringence). This phase shift results in a net rotation of the polarization plane.

For the (2R) configuration of 2-methylpentan-1-ol, this interaction consistently rotates the plane of polarized light to the right (clockwise), rendering the molecule dextrorotatory (+) [2]. However, because optical rotation is highly sensitive to intermolecular forces—specifically hydrogen bonding in alcohols—measurements must be strictly controlled for temperature, solvent, and wavelength to ensure reproducibility.

Physicochemical & Optical Properties

To establish a baseline for quality control, the quantitative and physical properties of the (2R) enantiomer are summarized below.

PropertyValueScientific Significance
IUPAC Name (2R)-2-methylpentan-1-olDefines absolute stereochemistry at C2.
Molecular Formula C₆H₁₄OAliphatic primary alcohol.
Molecular Weight 102.17 g/mol Required for precise concentration calculations.
Optical Rotation Dextrorotatory (+)Macroscopic indicator of the (R)-enantiomer[2].
CAS Registry Number 17092-41-0Unique identifier for the pure (2R) enantiomer.

Experimental Workflows for Chiral Validation

Relying on a single analytical technique for chiral validation introduces systemic risk. A robust protocol requires a dual-method approach: Polarimetry to confirm the bulk absolute configuration, and Chiral Gas Chromatography (GC) to quantify the exact enantiomeric excess.

Protocol 1: Polarimetric Determination of Specific Rotation [α]D​

Polarimetry provides the net optical rotation but is susceptible to skewing if trace, highly-rotating impurities are present. The specific rotation must be calculated using the Biot formula: [α]DT​=c×lαobs​​ .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.000 g of the synthesized (2R)-2-methylpentan-1-ol using an analytical balance.

  • Solvent Dilution: Dissolve the sample in exactly 10.0 mL of spectroscopic-grade ethanol or chloroform. Causality: Solvent choice dictates the extent of hydrogen bonding, which directly impacts the observed rotation.

  • Calibration: Zero the polarimeter using the pure solvent at exactly 20°C. The light source must be a Sodium lamp emitting the D-line at 589 nm to prevent variations caused by optical rotatory dispersion (ORD).

  • Measurement: Fill a 1 dm (100 mm) thermostated polarimeter tube with the sample. Ensure no air bubbles are present in the light path, as they cause severe light scattering.

  • Data Acquisition: Record the observed angle ( αobs​ ). A positive value confirms the presence of the (+)-(2R) enantiomer.

Polarimetry Light Light Source (Sodium D-line, 589 nm) Polarizer Polarizer (Unpolarized -> Polarized) Light->Polarizer Unpolarized Light Sample Sample Cell (10 cm) (2R)-2-methylpentan-1-ol Polarizer->Sample Plane-Polarized Light Analyzer Analyzer (Measures Rotation Angle α) Sample->Analyzer Rotated Light (+) Detector Detector / Readout ([α] Calculation) Analyzer->Detector Data Output

Diagram 1: Optical pathway for determining the specific rotation of (2R)-2-methylpentan-1-ol.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral GC

To overcome the limitations of bulk polarimetry, Chiral GC physically separates the enantiomers. Causality: The chiral stationary phase forms transient diastereomeric complexes with the (R) and (S) enantiomers. The difference in the free energy ( ΔΔG‡ ) of these interactions results in distinct retention times.

Step-by-Step Methodology:

  • Column Selection: Utilize an Agilent 19091J-433E (phenyl methyl siloxane, capillary 30.0 m × 250 μm) or a β -DEX™ 225 column[3].

  • Sample Injection: Inject 1 μL of a 15 mg/mL sample dissolved in isopropyl alcohol (IPA) or MTBE.

  • Temperature Program: Hold at 60 °C for 3 min, ramp from 60 to 200 °C at 20 °C/min, and hold for 1 min[3].

  • Detection: Use a Flame Ionization Detector (FID) set to 250 °C.

  • Analysis: The (2R)-2-methylpentan-1-ol will elute at a distinct retention time (e.g., ~2.53 min) compared to the unreacted aldehydes or the (S)-enantiomer[3]. Calculate the ee by integrating the peak areas.

Advanced Biocatalytic Synthesis Pathways

Historically, the resolution of racemic 2-methylpentanol relied on the fractional crystallization of tosylate salts of L-valine esters—a process that was low-yielding and analytically cumbersome[3]. Modern industrial synthesis demands higher atom economy and strict stereocontrol, which is achieved through biocatalysis.

Enzymatic Kinetic Resolution

A highly practical method involves the enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde. By employing an evolved ketoreductase (KRED) enzyme alongside an NAD(P)H cofactor, the enzyme's active site provides rigid steric constraints that exclusively favor the transition state of the (R)-enantiomer. This selectively reduces the (R)-aldehyde to (2R)-2-methylpentan-1-ol while leaving the (S)-aldehyde unreacted[3].

Alternatively, lipase-catalyzed stereoselective acylation can be employed to further enrich the optical yield of the alcohol[4].

Biocatalysis Racemic Racemic 2-methylvaleraldehyde (R/S mixture) Enzyme Ketoreductase (KRED) + NAD(P)H Cofactor Racemic->Enzyme Reduction Enantiospecific Reduction Enzyme->Reduction Product (2R)-2-methylpentan-1-ol (High ee %) Reduction->Product (R)-Selective OffTarget (2S)-2-methylvaleraldehyde (Unreacted) Reduction->OffTarget Excluded Analysis Chiral GC Analysis (Agilent 19091J-433E) Product->Analysis ee Validation

Diagram 2: Biocatalytic kinetic resolution workflow for synthesizing (2R)-2-methylpentan-1-ol.

Conclusion

The rigorous characterization of (2R)-2-methylpentan-1-ol requires a synergistic approach. While specific rotation provides a rapid, macroscopic confirmation of the dextrorotatory (+) configuration, it must be paired with chiral GC to definitively prove enantiomeric excess. By leveraging advanced biocatalytic pathways like KRED-mediated reduction, researchers can achieve the high enantiopurity required for downstream pharmaceutical and chemical ecology applications.

References

  • (+)-2-Methyl-1-pentanol - PubChem. National Institutes of Health (NIH).
  • Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. ACS Publications.
  • US7816107B2 - Method for producing an optically active 2-methyl-alkane-1-ol. Google Patents.
  • Pheromone chemistry of the Neotropical cerambycid beetles Achryson surinamum and Sphaerion inerme. University of Illinois.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of (2R)-2-Methylpentan-1-ol: A Technical Guide

Executive Summary (2R)-2-methylpentan-1-ol is a chiral, branched primary aliphatic alcohol frequently encountered in metabolomics, flavor and fragrance profiling, and synthetic chemistry. Because standard Electron Ioniza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-methylpentan-1-ol is a chiral, branched primary aliphatic alcohol frequently encountered in metabolomics, flavor and fragrance profiling, and synthetic chemistry. Because standard Electron Ionization Mass Spectrometry (EI-MS) is an achiral technique, the mass spectrum of the (2R) enantiomer is completely superimposable on its (2S) counterpart. This whitepaper provides an in-depth mechanistic elucidation of its EI-MS fragmentation pathways and outlines a self-validating analytical workflow for its chromatographic resolution and mass spectrometric detection.

Physicochemical & Structural Profiling

Understanding the fundamental physical properties of (2R)-2-methylpentan-1-ol is critical for optimizing extraction and gas-phase ionization parameters[1]. The branching at the C2 position significantly lowers its volatility compared to linear 1-pentanol, directly impacting headspace extraction thermodynamics[1].

PropertyValue / Description
IUPAC Name (2R)-2-methylpentan-1-ol
Chemical Formula C₆H₁₄O
Monoisotopic Exact Mass 102.104465 Da
Molecular Weight 102.17 g/mol
Boiling Point 148 °C (@ 760 mmHg)
Structural Feature Chiral center at C2; primary hydroxyl group

Mechanistic Elucidation of EI-MS Fragmentation (70 eV)

When subjected to Electron Ionization (EI) at 70 eV, the molecule is bombarded with high-energy electrons, ejecting a single electron to form the highly unstable molecular radical cation [M]⁺• at m/z 102. The 70 eV potential is universally employed because it standardizes the internal energy imparted to the molecule, ensuring reproducible unimolecular decompositions that can be confidently matched against databases like NIST[2].

The fragmentation of (2R)-2-methylpentan-1-ol is governed by three primary pathways:

Pathway A: α-Cleavage (m/z 31, m/z 59)

Driven by Stevenson's rule, the radical cation heavily favors α-cleavage due to the resonance stabilization of the resulting oxonium ion.

  • C1-C2 Cleavage: The bond between the hydroxyl-bearing carbon and the chiral C2 center breaks, expelling a sec-pentyl radical (•C₅H₁₁, 71 Da). The charge is retained on the oxygen-containing fragment, yielding the diagnostic hydroxymethyl cation [CH₂=OH]⁺ at m/z 31 .

  • C2-C3 Cleavage: Cleavage of the adjacent alkyl chain results in the loss of a propyl radical (•C₃H₇, 43 Da), yielding the [C₃H₇O]⁺ ion at m/z 59 .

Pathway B: Dehydration and Alkene Fragmentation (m/z 84, m/z 55, m/z 43)

Aliphatic alcohols frequently undergo a cyclic rearrangement (often involving a hydrogen from the γ- or δ-carbon) to eliminate a neutral water molecule (18 Da).

  • This dehydration yields the alkene radical cation [C₆H₁₂]⁺• at m/z 84 .

  • The m/z 84 ion is highly unstable and undergoes subsequent allylic cleavages. It loses an ethyl radical (•C₂H₅, 29 Da) to form [C₄H₇]⁺ at m/z 55 .

  • Further alkyl chain fragmentation yields the propyl cation [C₃H₇]⁺ at m/z 43 , which is highly stable and typically dominates the spectrum as the base peak[2].

Pathway C: Methanol Elimination (m/z 70)

A less dominant but structurally informative pathway involves the concerted loss of neutral methanol (CH₃OH, 32 Da) directly from the molecular ion, yielding the [C₅H₁₀]⁺• radical cation at m/z 70 [2].

Fragmentation Pathway Visualization

Fragmentation_Pathways M Molecular Ion [M]⁺• (2R)-2-methylpentan-1-ol m/z 102 A_cleavage α-Cleavage M->A_cleavage Dehydration Dehydration (-H₂O, 18 Da) M->Dehydration MeOH_loss Methanol Elimination (-CH₃OH, 32 Da) M->MeOH_loss mz31 [CH₂=OH]⁺ m/z 31 A_cleavage->mz31 Loss of •C₅H₁₁ (71 Da) mz59 [C₃H₇O]⁺ m/z 59 A_cleavage->mz59 Loss of •C₃H₇ (43 Da) mz84 [C₆H₁₂]⁺• m/z 84 Dehydration->mz84 mz70 [C₅H₁₀]⁺• m/z 70 MeOH_loss->mz70 mz55 [C₄H₇]⁺ m/z 55 mz84->mz55 Loss of •C₂H₅ (29 Da) mz43 [C₃H₇]⁺ m/z 43 mz84->mz43 Alkyl Fragmentation

Mechanistic EI-MS fragmentation pathways of (2R)-2-methylpentan-1-ol at 70 eV.

Quantitative Mass Spectral Data Summary
m/zFragment IonRelative AbundanceMechanistic Origin
102 [C₆H₁₄O]⁺•< 1%Molecular Ion [M]⁺• (Often absent)
84 [C₆H₁₂]⁺•~ 10-20%[M - H₂O]⁺• (Dehydration)
70 [C₅H₁₀]⁺•~ 40-60%[M - CH₃OH]⁺• (Methanol elimination)
59 [C₃H₇O]⁺~ 30-50%[M - •C₃H₇]⁺ (α-cleavage at C2-C3)
55 [C₄H₇]⁺~ 60-80%[M - H₂O - •C₂H₅]⁺ (Alkene fragmentation)
43 [C₃H₇]⁺100% (Base Peak)Propyl cation / Alkyl chain fragmentation
31 [CH₂=OH]⁺~ 30-50%[M - •C₅H₁₁]⁺ (α-cleavage at C1-C2)

Note: Relative abundances are approximate and depend on specific quadrupole tuning parameters.

Experimental Protocol: Self-Validating GC-MS Workflow

Because EI-MS cannot differentiate enantiomers, the analytical workflow must integrate chiral chromatography. The following protocol establishes a self-validating system for the extraction, resolution, and detection of (2R)-2-methylpentan-1-ol[3].

Step 1: Sample Preparation via SPME

  • Action: Extract the sample using Solid-Phase Microextraction (SPME) with a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber at 40 °C for 30 minutes.

  • Causality: The bipolar DVB/PDMS coating provides optimal extraction efficiency for volatile aliphatic alcohols from complex aqueous matrices.

  • Validation: Spike the sample with an isotopically labeled internal standard (e.g., 2-methylpentan-1-ol-d3) prior to extraction to calculate absolute recovery rates and correct for matrix effects.

Step 2: Chiral Chromatographic Separation

  • Action: Desorb the fiber in the GC inlet at 250 °C. Route the eluent through a chiral stationary phase capillary column (e.g., derivatized β-cyclodextrin).

  • Causality: Standard non-polar columns (like HP-5MS) will co-elute the (2R) and (2S) enantiomers. The chiral cyclodextrin cavity creates transient, reversible diastereomeric interactions with the enantiomers, allowing for baseline chromatographic resolution before they enter the MS.

  • Validation: Inject a C7–C30 n-alkane series under identical oven programming to calculate the Linear Retention Index (LRI). This ensures system suitability and validates retention times against literature databases[3].

Step 3: Electron Ionization & Mass Analysis

  • Action: Operate the MS ion source at 230 °C with an electron energy of 70 eV. Set the quadrupole to scan from m/z 29 to 300.

  • Causality: Scanning from m/z 29 ensures the capture of the critical m/z 31 α-cleavage fragment while avoiding detector saturation from atmospheric nitrogen (m/z 28). The 230 °C source temperature prevents analyte condensation while minimizing excessive thermal degradation prior to ionization.

GCMS_Workflow Prep Sample Prep SPME (DVB/PDMS) GC Chiral GC Separation β-Cyclodextrin Column Prep->GC Desorption EI Electron Ionization 70 eV, 230°C GC->EI Elution Quad Quadrupole MS m/z 29-300 Scan EI->Quad Ion Beam Data Data Processing Deconvolution & NIST Match Quad->Data TIC/EIC

GC-MS analytical workflow for the chiral resolution and EI-MS detection of (2R)-2-methylpentan-1-ol.

References

  • Source: nist.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

Thermodynamic properties and solubility of (2R)-2-methylpentan-1-ol

An In-depth Technical Guide to the Thermodynamic Properties and Solubility of (2R)-2-methylpentan-1-ol For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-methylpentan-1-ol, a chiral alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties and Solubility of (2R)-2-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-methylpentan-1-ol, a chiral alcohol, is a molecule of significant interest in various chemical and pharmaceutical applications. As a derivative of hexanol, its specific stereochemistry and molecular structure dictate its interactions in solution, making a thorough understanding of its thermodynamic properties and solubility essential for its application as a solvent, a reagent in asymmetric synthesis, or a component in complex formulations.[1] In drug development, for instance, the solubility of active pharmaceutical ingredients (APIs) in various solvents is a critical parameter that influences bioavailability, formulation strategies, and purification processes.

This guide provides a comprehensive overview of the thermodynamic and solubility characteristics of (2R)-2-methylpentan-1-ol. It is designed to equip researchers and scientists with both the foundational knowledge and practical methodologies to effectively utilize this compound. We will delve into experimental protocols for property determination, explore the theoretical underpinnings of its solution behavior, and present predictive models that can be leveraged in the absence of empirical data.

Physicochemical Properties

A foundational understanding of a molecule's basic physical and chemical properties is paramount before exploring its more complex thermodynamic behavior. The key physicochemical properties of 2-methylpentan-1-ol (racemic mixture, data for the specific enantiomer is limited but expected to be very similar) are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O[1][2][3]
Molar Mass 102.17 g/mol [2][4]
Appearance Colorless Liquid[1][2][5]
Density 0.824 - 0.8263 g/cm³ at 20-25 °C[1][2]
Boiling Point 148 - 149 °C[1][2]
Melting Point -48.42 °C (estimate)[2]
Flash Point 54 °C (129 °F)[1][5]
Vapor Pressure 1.5 - 1.92 mm Hg at 20-25 °C[2][5]
Refractive Index (n20/D) 1.418[2][6]
pKa 15.05 ± 0.10 (Predicted)[2][6]

Solubility Profile of (2R)-2-methylpentan-1-ol

The solubility of an alcohol is governed by the balance between its polar hydroxyl (-OH) group, which can form hydrogen bonds with polar solvents like water, and its nonpolar alkyl chain, which favors interactions with nonpolar solvents.[7] For 2-methylpentan-1-ol, the six-carbon chain reduces its affinity for water compared to shorter-chain alcohols.[8]

Quantitative Solubility Data

The solubility of the racemic 2-methyl-1-pentanol in water provides a close approximation for the (2R)-enantiomer.

SolventSolubility ValueTemperature (°C)Source(s)
Water 5.96 g/L25[2][6]
Water 8.1 g/LNot specified[1]
Ethanol SolubleNot specified[1]
Diethyl Ether SolubleNot specified[1]
Acetone SolubleNot specified[1]
Carbon Tetrachloride SolubleNot specified[1]

The molecule's structure, featuring a branched alkyl chain, slightly increases its water solubility compared to its linear isomer, 1-hexanol, due to a decrease in the nonpolar surface area. However, it is still classified as slightly soluble in water. Conversely, its significant nonpolar character ensures high solubility in common organic solvents.[1]

Experimental Protocol: Isothermal Titration for Solubility Determination (Cloud Point Method)

This method is a reliable technique for determining the maximum solubility of a solute in a solvent at a constant temperature.[9]

Causality: The principle behind this method is the precise identification of the saturation point. By slowly adding the solute (the alcohol) to a known volume of solvent and vigorously mixing, we can observe the exact moment the solution becomes saturated, which is visually indicated by the appearance of persistent cloudiness (the "cloud point"). This signifies that the solubility limit has been exceeded and a second phase is beginning to form.[9]

Methodology:

  • Temperature Control: Place a jacketed beaker containing a precisely measured volume (e.g., 50.0 mL) of the chosen solvent (e.g., deionized water) on a magnetic stir plate. Circulate fluid from a constant-temperature water bath through the jacket to maintain a stable temperature (e.g., 25.0 ± 0.1 °C).

  • Vigorous Stirring: Introduce a magnetic stir bar into the solvent and begin stirring at a rate sufficient to create a steady vortex without introducing air bubbles.

  • Titration: Using a calibrated burette or micropipette, slowly add small, precise aliquots of (2R)-2-methylpentan-1-ol to the stirring solvent.

  • Observation: After each addition, allow the system to equilibrate. Observe the solution against a dark background for the first sign of persistent turbidity or cloudiness. The point at which the solution remains cloudy even after thorough mixing is the cloud point.

  • Recording: Record the total volume of alcohol added to reach the cloud point.

  • Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the volume of alcohol added, its density, and the initial volume of the solvent.

  • Validation: Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

G cluster_prep Preparation cluster_titration Titration & Observation cluster_analysis Analysis A Measure Solvent Volume C Place Solvent in Jacketed Beaker A->C B Set Constant Temperature B->C D Start Vigorous Stirring C->D E Add Aliquot of Alcohol D->E F Observe for Cloudiness E->F G Is solution persistently cloudy? F->G G->E No H Record Total Volume of Alcohol G->H Yes I Calculate Solubility H->I J Repeat for Reproducibility I->J G cluster_setup Setup cluster_reaction Reaction cluster_calc Calculation A Assemble Calorimeter B Add Known Mass of Solvent A->B C Measure Initial Temperature (T_initial) B->C E Add Solute to Calorimeter C->E D Weigh Solute (Alcohol) D->E F Record Temperature until Stable E->F G Measure Final Temperature (T_final) F->G H Calculate ΔT = T_final - T_initial G->H I Calculate q_soln = m * c * ΔT H->I J ΔH = -q_soln I->J K Calculate Molar Enthalpy (ΔH_soln) J->K

Sources

Exploratory

A Senior Application Scientist's Guide to the Absolute Configuration Determination of (2R)-2-Methylpentan-1-ol

Abstract The unambiguous assignment of a molecule's absolute configuration is a cornerstone of modern chemistry, critically impacting fields from pharmaceutical development to materials science. For chiral molecules, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unambiguous assignment of a molecule's absolute configuration is a cornerstone of modern chemistry, critically impacting fields from pharmaceutical development to materials science. For chiral molecules, the spatial arrangement of atoms at a stereocenter dictates its interaction with other chiral entities, including biological receptors. This guide provides an in-depth, technically-grounded framework for determining the absolute configuration of (2R)-2-methylpentan-1-ol, a representative chiral primary alcohol. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic rationale behind methodological choices, integrates self-validating workflows, and provides actionable, field-proven protocols. We will focus on the most prevalent and reliable solution-state techniques: Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis and Vibrational Circular Dichroism (VCD). These are supplemented by a discussion of complementary methods like chiral gas chromatography and optical rotation, providing a holistic strategy for stereochemical validation.

Strategic Overview: Selecting the Appropriate Analytical Method

The first crucial step in any stereochemical investigation is the selection of an appropriate analytical strategy. The choice is governed by factors including the physical state of the analyte, sample quantity, availability of instrumentation, and the need for a non-empirical versus a comparative result. While single-crystal X-ray crystallography is often considered the definitive "gold standard," it is contingent upon the ability to grow high-quality crystals, a significant bottleneck for many oils and low-melting-point solids like 2-methylpentan-1-ol.[1][2] Therefore, solution-state spectroscopic methods are frequently the more practical and versatile choice.[1]

The following decision-making workflow and comparative data table are designed to guide the researcher toward the most effective technique for the task at hand.

Method_Selection start Analyte: (2R)-2-methylpentan-1-ol (Chiral Primary Alcohol) crystal Can high-quality single crystals be grown? start->crystal xray Single-Crystal X-ray Crystallography (Definitive, but often not feasible for oils) crystal->xray Yes solution Pursue Solution-State Spectroscopic Methods crystal->solution No amount Sample Amount? solution->amount mosher NMR: Mosher's Ester Analysis (>1 mg available) amount->mosher ~1-5 mg vcd Vibrational Circular Dichroism (VCD) (>5 mg available, non-destructive) amount->vcd ~5-15 mg confirmation Confirmatory & Purity Analysis mosher->confirmation vcd->confirmation gc Chiral GC (Requires authentic standard for AC, excellent for ee determination) confirmation->gc or Optical Rotation (Requires literature value for comparison) confirmation->or VCD_Workflow cluster_exp Experimental Path cluster_comp Computational Path sample Dissolve (2R)-2-methylpentan-1-ol in suitable solvent (e.g., CDCl₃) measure Acquire VCD and IR Spectra on Spectrometer sample->measure compare Compare Experimental and Calculated VCD Spectra measure->compare model Build 3D Model of one enantiomer (e.g., the R-enantiomer) dft Perform DFT Conformational Search and Optimization model->dft calc Calculate Theoretical VCD and IR Spectra (Boltzmann-averaged) dft->calc calc->compare assign_R Assign 'R' Configuration to Sample compare->assign_R Spectra Match (same signs) assign_S Assign 'S' Configuration to Sample compare->assign_S Spectra are Mirror Images (opposite signs)

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Foundational

Biosynthetic Pathways and Biocatalytic Engineering for the Production of (2R)-2-Methylpentan-1-ol

Abstract (2R)-2-Methylpentan-1-ol is a highly valued chiral branched-chain alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and complex natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract (2R)-2-Methylpentan-1-ol is a highly valued chiral branched-chain alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and complex natural flavor profiles[1]. While trace amounts of its derivatives are found in nature—most notably in Allium species and Nepeta nepetella—extracting the pure (2R)-enantiomer from natural sources is commercially and scientifically unviable due to low titers and racemic mixtures[2]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between endogenous plant metabolism and modern synthetic biology. We will explore the natural biosynthetic origins of the 2-methylpentyl skeleton and detail a field-proven, self-validating biocatalytic protocol utilizing engineered ketoreductases (KREDs) to achieve >98% enantiomeric excess (ee).

Mechanistic Origins: Natural Biosynthesis of the 2-Methylpentyl Skeleton

In plant biology, the natural production of branched-chain aliphatic alcohols often diverges from standard fatty acid biosynthesis. Instead, the 2-methylpentyl backbone is typically a downstream product of lipid peroxidation or amino acid degradation pathways.

The endogenous pathway relies on a cascade of condensation and reduction reactions:

  • Aldol Condensation: Propanal, a volatile aldehyde generated during oxidative stress or tissue damage, undergoes an enzyme-catalyzed or base-catalyzed self-aldol condensation to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal[3].

  • Double Bond Reduction: Enoate reductases target the conjugated C=C double bond, yielding 2-methylpentanal (2-methylvaleraldehyde).

  • Carbonyl Reduction: Finally, non-specific alcohol dehydrogenases (ADHs) reduce the carbonyl group to yield 2-methylpentan-1-ol[4].

A fascinating evolutionary adaptation of this pathway occurs in raw onions (Allium cepa). Upon tissue disruption, hydrogen sulfide (H₂S) undergoes a Michael addition with 2-methyl-2-pentenal to form 3-mercapto-2-methylpentanal. Subsequent reduction yields 3-mercapto-2-methylpentan-1-ol, a compound with an exceptionally low odor threshold (0.5 ppb) that provides the characteristic "meaty" and "leek-like" aroma of processed onions[3].

NaturalPathway Propanal Propanal (Lipid Peroxidation) Aldol Aldol Condensation Propanal->Aldol Self-condensation Pentenal 2-Methyl-2-pentenal Aldol->Pentenal Reductase1 Enoate Reductase Pentenal->Reductase1 Pentanal 2-Methylpentanal Reductase1->Pentanal Reductase2 Alcohol Dehydrogenase Pentanal->Reductase2 Pentanol (2R)-2-Methylpentan-1-ol Reductase2->Pentanol

Natural biosynthetic pathway of (2R)-2-methylpentan-1-ol via propanal condensation.

The Shift to Synthetic Biology: Biocatalytic Kinetic Resolution

While the natural pathway explains the compound's ecological presence, pharmaceutical applications demand strict stereocontrol. Chemical asymmetric synthesis of (2R)-2-methylpentan-1-ol often requires expensive chiral auxiliaries or transition metals. To overcome this, metabolic engineers developed a highly efficient kinetic resolution process using an evolved ketoreductase (KRED) derived from Lactobacillus kefir[1].

The Causality of the Engineered System: The wild-type L. kefir KRED exhibits moderate activity toward racemic 2-methylvaleraldehyde but yields only 85% ee because its binding pocket is too flexible, allowing partial reduction of the (S)-enantiomer[1]. Through directed evolution, researchers introduced steric bulk into the enzyme's active site. These mutations create a severe steric clash with the methyl group of (S)-2-methylvaleraldehyde, effectively locking it out of the catalytic conformation. Consequently, the engineered KRED strictly transfers a hydride from NADPH to the (R)-enantiomer, leaving the (S)-enantiomer unreacted[5].

To make the process economically viable, the system couples the reduction with an in situ cofactor regeneration cycle. Isopropyl alcohol (IPA) is added to the matrix; the KRED oxidizes IPA to acetone, simultaneously reducing NADP⁺ back to NADPH[1].

Biocatalytic Racemic Racemic 2-Methylvaleraldehyde SubR (R)-2-Methylvaleraldehyde Racemic->SubR SubS (S)-2-Methylvaleraldehyde (Unreacted) Racemic->SubS KRED Engineered KRED Enzyme ProdR (2R)-2-Methylpentan-1-ol (>98% ee) KRED->ProdR Hydride Transfer SubR->KRED Cofactor NADPH Regeneration (IPA -> Acetone) Cofactor->KRED Donates H-

Engineered biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde.

Self-Validating Experimental Protocol: KRED-Mediated Reduction

To ensure reproducibility and scientific integrity, the following protocol outlines the biocatalytic synthesis of (2R)-2-methylpentan-1-ol. This workflow is designed as a self-validating system, incorporating internal controls to verify both conversion efficiency and enantiomeric purity.

Phase 1: Reaction Assembly & Causality

  • Buffer Preparation: Prepare 11 mL of 100 mM triethanolamine hydrochloride buffer and adjust to pH 7.0. Causality: A neutral pH prevents the acid-catalyzed aldol condensation of the aldehyde substrate while maintaining the structural integrity of the KRED tetramer.

  • Cofactor & Metal Addition: Add 32 μL of 1 M MgSO₄ and 3 mg of Na-NADP⁺. Causality: Mg²⁺ ions are critical for stabilizing the enzyme-cofactor complex, while NADP⁺ serves as the primary electron carrier.

  • Enzyme Loading: Dissolve 31 mg of lyophilized engineered KRED powder (e.g., Codexis variant 042 or equivalent) into the buffer[1].

  • Substrate & Co-solvent Addition: Add 7 mL of Isopropyl Alcohol (IPA) followed by 2.2 g of racemic 2-methylvaleraldehyde. Causality: IPA acts as a dual-purpose reagent. It provides the hydride source for continuous NADPH regeneration and serves as an organic co-solvent (35% v/v) to solubilize the highly hydrophobic substrate[1].

Phase 2: Execution & Downstream Processing 5. Incubation: Seal the 25 mL glass vial and stir magnetically at 25 °C for 23 hours. 6. Extraction: Quench the reaction and extract the organic phase using Methyl tert-butyl ether (MTBE). The unreacted (S)-aldehyde and the desired (2R)-alcohol will partition into the MTBE layer.

Phase 3: Self-Validation & Chiral Analysis 7. Chromatographic Validation: Inject 3 μL of the MTBE extract (diluted to 15 mg/mL) into a Gas Chromatograph equipped with a Chiraldex B-DP column (30 m × 0.25 μm)[1]. 8. System Control: Run a negative control (reaction mixture lacking KRED) to confirm that no background reduction occurs. 9. Data Interpretation: At an isothermal oven temperature of 65 °C, the (R)-2-methylpentanol peak will elute at approximately 2.53 minutes[1]. Calculate the conversion rate (target: ~45-50% max for kinetic resolution) and the enantiomeric excess.

Quantitative Data & Yield Analysis

The evolution of the KRED enzyme represents a masterclass in protein engineering. By iteratively mutating the active site, researchers vastly improved the substrate loading capacity and the stereoselectivity of the reaction.

Biocatalyst VariantSubstrate Loading (g/L)Max Conversion (%)Enantiomeric Excess (ee %)Operational Tolerance
Wild-Type L. kefir KRED 5030%85.0%Low solvent tolerance
Variant 042 (1st Gen) 11045%95.0%Tolerates 35% IPA
Final Evolved Variant >11050% (Theoretical Max)98.2%High solvent/thermal stability

Data summarized from the biocatalytic process development by Gooding et al.[1] and subsequent enzyme engineering reviews[5]. A 50% conversion is the theoretical maximum for a perfect kinetic resolution of a racemate.

Conclusion

The production of (2R)-2-methylpentan-1-ol perfectly illustrates the trajectory of modern chemical synthesis: moving from the observation of natural metabolic pathways (such as lipid peroxidation byproducts in plants) to the precision of engineered biocatalysis. By leveraging directed evolution on Lactobacillus kefir KREDs, scientists have bypassed the limitations of traditional transition-metal catalysis, achieving >98% enantiomeric purity in a scalable, environmentally benign, and self-regenerating system.

References
  • Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol Organic Process Research & Development (ACS Publications) URL:[Link]

  • Engineering Enzyme Properties for Improved Biocatalytic Processes in Batch and Continuous Flow Organic Process Research & Development (ACS Publications) URL:[Link]

  • 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • (+)-2-Methyl-1-pentanol (CID 637757) PubChem (National Institutes of Health) URL:[Link]

  • 2-METHYL-1-PENTANOL (CAS 105-30-6) LookChem Chemical Database URL:[Link]

Sources

Exploratory

Comprehensive Toxicological Profile and Safety Data Directives for (2R)-2-Methylpentan-1-ol

Executive Overview (2R)-2-Methylpentan-1-ol is a chiral, branched-chain aliphatic alcohol utilized extensively as a stereospecific synthon in asymmetric synthesis and as an intermediate in the pharmaceutical and fragranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(2R)-2-Methylpentan-1-ol is a chiral, branched-chain aliphatic alcohol utilized extensively as a stereospecific synthon in asymmetric synthesis and as an intermediate in the pharmaceutical and fragrance industries. While its specific stereochemistry at the C2 position is paramount for targeted chemical synthesis, its physicochemical hazards and toxicological profile are functionally identical to its racemic counterpart, 2-methylpentan-1-ol (CAS 105-30-6). This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters, mechanistic toxicology, and field-proven handling protocols required for the safe laboratory and industrial utilization of this compound.

Physicochemical Properties & Quantitative Hazard Data

Understanding the physical state and thermal behavior of (2R)-2-methylpentan-1-ol is the foundational step in risk mitigation. The compound is a clear, colorless liquid with a characteristic alcohol-like odor. It is moderately volatile and presents a significant flammability hazard at elevated ambient temperatures.

Table 1: Physicochemical and Toxicological Parameters

ParameterValue / Description
Chemical Name (2R)-2-Methylpentan-1-ol
CAS Registry Number 105-30-6 (Racemate)
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
Boiling Point 148 °C
Flash Point (Closed Cup) 46 °C – 53 °C[1]
Density 0.824 g/mL at 25 °C
Acute Oral Toxicity (LD50, Rat) 1,410 mg/kg[2]
Acute Dermal Toxicity (LD50, Rabbit) 3,560 µL/kg[2]
GHS Classifications Flam. Liq. 3 (H226), Acute Tox. 4 (H302), STOT SE 3 (H336)[3],[1]

Mechanistic Toxicology and Pharmacokinetics

The toxicity of aliphatic saturated alcohols like (2R)-2-methylpentan-1-ol is primarily dictated by their carbon chain length and branching, which govern their lipophilicity and subsequent biological partitioning.

Acute Toxicity and Exposure Routes

The compound is classified under GHS as 2, reflecting an LD50 of 1,410 mg/kg in rat models[2]. Ingestion leads to rapid absorption through the gastrointestinal mucosa. Dermal exposure presents a lower acute systemic risk (LD50 of 3,560 µL/kg), but prolonged contact strips epidermal lipids, leading to severe irritation, localized erythema, and potential dermatitis[2].

Central Nervous System (CNS) Depression

Inhalation of vapors or significant systemic absorption leads to target organ toxicity, specifically3 (GHS STOT SE 3)[3].

Causality: The amphiphilic nature of the (2R)-2-methylpentan-1-ol molecule allows it to readily cross the blood-brain barrier (BBB). Once in the central nervous system, the lipophilic branched chain intercalates into the lipid bilayers of neuronal membranes. This alters membrane fluidity and allosterically modulates inhibitory neurotransmitter receptors, such as the GABA-A receptor, leading to the clinical manifestations of drowsiness, dizziness, and 4[4].

CNS_Pathway Exposure Exposure (Inhalation/Ingestion) Absorption Systemic Absorption (Lipid Partitioning) Exposure->Absorption BBB Blood-Brain Barrier Penetration Absorption->BBB Receptor GABA-A Receptor Modulation BBB->Receptor CNS CNS Depression (Narcotic Effects) Receptor->CNS

Figure 1: Pharmacokinetic and pharmacodynamic pathway of (2R)-2-methylpentan-1-ol inducing CNS depression.

Occupational Safety and Handling Protocols

Due to its classification as a Flammable Liquid (Category 3) with a flash point of ~50 °C, the vapor-air mixture of (2R)-2-methylpentan-1-ol can become explosive under specific thermal conditions[1].

Engineering Controls

All manipulations must occur within a certified chemical fume hood. Electrical, ventilating, and lighting equipment must be 1 to prevent vapor ignition[1]. Grounding and bonding of receiving equipment (P240) are mandatory to prevent static discharge[1].

Spill Remediation Workflow

In the event of a spill, rapid isolation is critical. The following diagram outlines the field-proven workflow for containment and neutralization.

Spill_Workflow Detect 1. Spill Detection Isolate 2. Isolate Area & Ventilate Detect->Isolate PPE 3. Don PPE (Respirator/Gloves) Isolate->PPE Absorb 4. Apply Inert Absorbent PPE->Absorb Dispose 5. Transfer to Hazardous Waste Absorb->Dispose

Figure 2: Step-by-step emergency response workflow for (2R)-2-methylpentan-1-ol spills.

Self-Validating Experimental Protocol: In Vitro Volatile Cytotoxicity Assay

Standard open-well in vitro assays (like MTT or CellTiter-Glo) often fail when testing volatile organic compounds (VOCs) like (2R)-2-methylpentan-1-ol due to evaporation, which skews the dose-response curve. The following protocol utilizes a sealed microplate system to ensure data integrity.

Objective: Determine the IC50 of (2R)-2-methylpentan-1-ol in HepG2 hepatic cells. Self-Validating Mechanism: The inclusion of a "no-cell blank" controls for the compound's potential intrinsic reduction of the tetrazolium dye, while the "sealed vs. unsealed" control validates the prevention of evaporative loss.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1x10^4 cells/well in a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO2.

  • Treatment Preparation: Prepare serial dilutions of (2R)-2-methylpentan-1-ol in complete medium.

    • Expert Insight: Because the compound is4[4], use a maximum of 0.5% DMSO as a co-solvent to ensure homogenous dispersion without inducing baseline solvent toxicity.

  • Dosing and Sealing: Apply the treatments to the wells. Immediately seal the 96-well plate with a gas-impermeable adhesive microplate seal.

    • Causality: The seal prevents the volatile alcohol from escaping into the incubator headspace, ensuring the cells are exposed to the intended nominal concentration throughout the assay.

  • Incubation: Incubate the sealed plate for 48 hours.

  • Viability Assessment: Remove the seal inside a certified fume hood. Add MTT reagent (0.5 mg/mL final concentration) to each well. Incubate for 3 hours.

  • Solubilization: Aspirate the media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Regulatory and Environmental Disposition

(2R)-2-Methylpentan-1-ol must not be discharged into municipal drains or aqueous environments. Waste must be collected in approved, clearly labeled, grounded flammable waste containers and incinerated by a licensed hazardous waste disposal facility in 1[1].

References

  • Sigma-Aldrich. "2-Methyl-1-pentanol 99 105-30-6 - Sigma-Aldrich." sigmaaldrich.com.
  • The Good Scents Company. "2-methyl-1-pentanol, 105-30-6 - The Good Scents Company." thegoodscentscompany.com.
  • Airgas.
  • LGC Standards. "Safety Data Sheet - LGC Standards." lgcstandards.com.
  • Military Medical Science Letters.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Asymmetric Synthesis Protocols Utilizing (2R)-2-Methylpentan-1-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Strategic Utility in Asymmetric Synthesis (2R)-2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Utility in Asymmetric Synthesis

(2R)-2-Methylpentan-1-ol is a highly versatile chiral building block. While historically sourced from the chiral pool, modern green chemistry approaches now utilize engineered ketoreductases for the highly enantioselective biocatalytic reduction of racemic 2-methylvaleraldehyde to yield enantiopure (2R)-2-methylpentan-1-ol[1].

The primary synthetic value of this aliphatic alcohol lies in its pre-installed C2 stereocenter. This stereocenter serves as a foundational anchor for constructing complex polypropionate scaffolds—ubiquitous in macrolide antibiotics—via stereospecific Oxonia-Cope rearrangements[2]. Furthermore, it is a critical starting material for the stereoselective synthesis of high-value flavor and fragrance compounds, such as the four diastereomers of 3-mercapto-2-methylpentanol[3].

The Core Challenge: Preserving the α -Chiral Center

The most common initial transformation in utilizing (2R)-2-methylpentan-1-ol is its oxidation to (2R)-2-methylpentanal. However, the α -proton of the resulting aldehyde is highly acidic. Exposure to strong bases, unbuffered aqueous acids, or elevated temperatures leads to rapid enolization and subsequent racemization (epimerization) of the stereocenter. Therefore, the selection of the oxidation protocol is strictly dictated by the chemical causality of maintaining the enantiomeric excess (ee) of the starting material.

Quantitative Data: Oxidation Methodologies

To illustrate the causality behind our protocol selection, the following table summarizes the impact of various oxidation methods on the stereochemical integrity of the resulting aldehyde.

Table 1: Comparative Oxidation Methodologies for (2R)-2-Methylpentan-1-ol

Oxidation ProtocolPrimary ReagentsOperating Temp (°C)Yield (%)Enantiomeric Excess (ee %)Epimerization Risk Factor
Swern Oxidation (COCl)₂, DMSO, Et₃N-7885 - 90> 98Low (if Et₃N addition is strictly isothermal)
TEMPO / BAIB TEMPO, PhI(OAc)₂, DCM20 (RT)9294 - 96Moderate (ambient temp increases enolization rate)
Dess-Martin Periodinane DMP, NaHCO₃, DCM0 to 208895 - 97Low to Moderate (buffered conditions required)
Pyridinium Chlorochromate PCC, DCM20 (RT)70 - 75< 85High (acidic chromium byproducts catalyze racemization)

Mechanistic Workflow

The following diagram maps the synthetic divergence of (2R)-2-methylpentan-1-ol into two major application pathways: diastereoselective aldol additions and stereospecific rearrangements.

G A (2R)-2-Methylpentan-1-ol (Chiral Pool / Biocatalysis) B Swern Oxidation (-78°C, Epimerization-Free) A->B DMSO, (COCl)2 Et3N C (2R)-2-Methylpentanal (Labile Stereocenter) B->C D Evans Aldol Addition (Diastereoselective) C->D Chiral Auxiliary E Oxonia-Cope Rearrangement (Stereospecific) C->E Lewis Acid Catalysis F Chiral Flavor Compounds (e.g., 3-Mercapto derivs) D->F G Polypropionate Scaffolds (Macrolide Antibiotics) E->G

Workflow detailing the asymmetric synthesis pathways utilizing (2R)-2-methylpentan-1-ol.

Protocol 1: Epimerization-Free Swern Oxidation

Causality & Rationale: By utilizing oxalyl chloride and DMSO at -78°C, the reaction proceeds via an alkoxysulfonium ylide intermediate. The strictly cryogenic conditions prevent the triethylamine (used to resolve the ylide) from acting as a general base that could abstract the α -proton of the newly formed (2R)-2-methylpentanal[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and argon inlet.

  • Reagent Loading: Add anhydrous dichloromethane (DCM, 100 mL) and oxalyl chloride (1.1 equiv, 22 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.2 equiv, 44 mmol) dropwise over 10 minutes. Causality: Rapid addition causes exothermic localized warming, which can prematurely decompose the intermediate. Stir for 15 minutes.

  • Substrate Addition: Dissolve (2R)-2-methylpentan-1-ol (20 mmol) in 10 mL anhydrous DCM. Add this solution dropwise over 15 minutes, maintaining the internal temperature strictly below -70°C. Stir for 30 minutes.

  • Resolution: Add anhydrous triethylamine (5.0 equiv, 100 mmol) dropwise over 20 minutes. Critical Step: The temperature must not exceed -70°C during this addition to prevent base-catalyzed epimerization of the product.

  • Quenching & Workup: Allow the reaction to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath temperature < 20°C).

  • Purification: Purify via short-path distillation under reduced pressure to yield (2R)-2-methylpentanal.

Self-Validation & Quality Control: A robust protocol must be self-validating. Immediately analyze the distillate via Chiral GC (e.g., using a Cyclodex-B column) against a racemic standard. A successful execution will yield an ee > 98%. For absolute structural validation, perform a small-scale reduction of the product back to the alcohol using NaBH₄; subsequent Mosher's ester derivatization followed by ¹⁹F NMR will confirm the absolute retention of the stereocenter without ambiguity.

Protocol 2: Diastereoselective Aldol Addition via Evans Auxiliary

Causality & Rationale: To synthesize complex derivatives like (2R,3S)-3-mercapto-2-methylpentan-1-ol, the (2R)-2-methylpentanal must undergo an aldol addition[3]. While the aldehyde possesses inherent facial bias (Felkin-Anh control), relying solely on substrate control often yields mixed diastereomers. By employing an Evans chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) on the nucleophilic enolate, we achieve double stereodifferentiation. This overrides any mismatched substrate bias and ensures >95% diastereomeric excess (de).

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM at -78°C under argon. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) and diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes to form the highly ordered Z-enolate.

  • Aldol Addition: Pre-cool a solution of freshly distilled (2R)-2-methylpentanal (1.1 equiv) in DCM to -78°C. Add this to the enolate solution dropwise via cannula.

  • Reaction Progression: Stir at -78°C for 1 hour, then warm to 0°C and stir for an additional 1 hour. Causality: The boron-mediated transition state is highly organized (Zimmerman-Traxler model); maintaining low temperatures ensures maximum stereofacial discrimination.

  • Quenching: Quench with pH 7 phosphate buffer and methanol, followed by the careful dropwise addition of 30% H₂O₂ in methanol to safely oxidize the boron species.

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify the resulting aldol adduct via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control: Analyze the purified adduct via ¹H and ¹³C NMR. The coupling constants ( J ) of the α and β protons will confirm the syn/anti relationship of the newly formed stereocenters. HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H) must be performed to validate that the de exceeds 95%, confirming the efficacy of the double stereodifferentiating event.

References

  • Codexis, Inc. "Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol." ResearchGate, 2015.[Link]

  • Sabater Lüntzel, C., et al. "Enantioselective Syntheses and Sensory Properties of the 3-Mercapto-2-methylpentanols." Journal of Agricultural and Food Chemistry (ACS Publications), 2000.[Link]

  • Nokami, J., et al. "New Chiral Synthons for Efficient Introduction of Bispropionates via Stereospecific Oxonia−Cope Rearrangements." Journal of the American Chemical Society (ACS Publications), 2006.[Link]

Sources

Application

Application Note: Enzymatic Resolution of 2-Methylpentan-1-ol for the Synthesis of the (2R)-Enantiomer

Abstract This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-methylpentan-1-ol to produce the enantiomerically enriched (2R)-2-methylpentan-1-ol. Chiral alcohols are cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-methylpentan-1-ol to produce the enantiomerically enriched (2R)-2-methylpentan-1-ol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Enzymatic resolution, particularly using lipases, offers a highly selective and environmentally benign method for obtaining these valuable compounds.[2] This document details the theoretical background, a step-by-step experimental protocol, data analysis, and troubleshooting, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Alcohols and Enzymatic Resolution

Chirality plays a pivotal role in the pharmaceutical industry, where the stereochemistry of a drug molecule often dictates its pharmacological activity and efficacy.[2][3] Enantiomerically pure secondary and primary alcohols are valuable chiral intermediates for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][4] (2R)-2-methylpentan-1-ol is a specific chiral building block with applications in organic synthesis.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] When the reaction is catalyzed by an enzyme, this process is termed enzymatic kinetic resolution. Lipases are a class of enzymes widely employed for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[6][7]

In a typical lipase-catalyzed resolution of a racemic alcohol, one enantiomer is preferentially acylated, leaving the unreacted alcohol enriched in the other enantiomer.[8] The success of this separation hinges on the enzyme's ability to discriminate between the two enantiomers, a property quantified by the enantiomeric ratio (E).

The Causality Behind Experimental Choices

The protocol outlined below is designed based on established principles of enzymatic catalysis in non-aqueous media. The choice of enzyme, acyl donor, solvent, and reaction conditions are all critical for achieving high enantiomeric excess (e.e.) and conversion.

  • Enzyme Selection: Candida antarctica lipase B (CALB) is a well-documented and highly effective biocatalyst for the resolution of a wide range of chiral alcohols.[1][4][6] Its high thermostability and enantioselectivity make it an excellent choice for this application.[1] Immobilized forms of CALB, such as Novozym 435, are often preferred as they can be easily recovered and reused, enhancing the cost-effectiveness of the process.[2][8]

  • Acyl Donor: Vinyl acetate is a commonly used acyl donor in lipase-catalyzed resolutions.[4][8][9] The transesterification reaction with vinyl acetate is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This irreversibility drives the reaction forward and prevents the reverse reaction (hydrolysis of the ester), which could lower the enantiomeric excess of the product.

  • Solvent System: The choice of solvent can significantly impact enzyme activity and enantioselectivity.[10] Non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are often employed as they generally do not strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytic activity.[11] MTBE has been found to be a suitable solvent for many lipase-catalyzed resolutions.[11]

  • Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity. While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation and potentially lower enantioselectivity. A moderate temperature, such as 30-40°C, is often a good compromise.[8][12]

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic resolution of 2-methylpentan-1-ol.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_separation Separation cluster_products Products racemate Racemic 2-Methylpentan-1-ol reaction_vessel Reaction Vessel at Controlled Temperature racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Enzyme Filtration reaction_vessel->filtration When conversion ≈ 50% analysis Chiral GC/HPLC Analysis sampling->analysis analysis->reaction_vessel Continue reaction if conversion < 50% evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography r_alcohol (2R)-2-Methylpentan-1-ol chromatography->r_alcohol s_ester (2S)-2-Methylpentyl Acetate chromatography->s_ester

Caption: Experimental workflow for enzymatic resolution.

Detailed Experimental Protocol

This protocol describes the lipase-catalyzed acylation of racemic 2-methylpentan-1-ol.

Materials:

  • Racemic 2-methylpentan-1-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 2-methylpentan-1-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous MTBE (concentration typically 0.1-0.5 M).

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of alcohol).

    • Add vinyl acetate (1.5-2.0 eq).

    • Seal the flask and place it in a temperature-controlled water bath or on a heating mantle set to 30-40°C.

  • Reaction Monitoring:

    • Stir the reaction mixture at a constant rate.

    • Monitor the progress of the reaction by periodically taking small aliquots (e.g., 50 µL).

    • For each aliquot, filter off the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.[13]

    • The reaction should be stopped when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of both the unreacted alcohol and the ester product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude mixture contains the unreacted (2R)-2-methylpentan-1-ol and the (2S)-2-methylpentyl acetate.

    • Separate the alcohol from the ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Analyze the purified (2R)-2-methylpentan-1-ol by chiral GC or HPLC to determine its enantiomeric excess.

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Analysis

The success of the enzymatic resolution is evaluated based on the conversion percentage and the enantiomeric excess of both the substrate and the product. These values are used to calculate the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Table 1: Representative Data for Enzymatic Resolution of 2-Methylpentan-1-ol

EntryTime (h)Conversion (%)e.e. of (2R)-Alcohol (%)e.e. of (2S)-Ester (%)Enantiomeric Ratio (E)
12253398>200
24458298>200
36509998>200
48559889>200

Conversion (%) is calculated as: (moles of ester formed) / (initial moles of racemic alcohol) x 100 Enantiomeric excess (e.e.) is determined by chiral GC or HPLC analysis.[13][14] The Enantiomeric Ratio (E) can be calculated using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)], where c is the conversion and ee_p is the enantiomeric excess of the product.

Mechanism of Lipase-Catalyzed Transesterification

The lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism.[9] The diagram below illustrates the key steps.

G cluster_acyl Acylation Phase cluster_deacyl Deacylation Phase E Lipase (E) EA E-A Complex E->EA + A A Vinyl Acetate (A) F Acyl-Enzyme Intermediate (F) EA->F - P FB F-B Complex F->FB + B P Vinyl Alcohol (P) B (S)-2-Methylpentan-1-ol (B) FB->E - Q Q (S)-2-Methylpentyl Acetate (Q)

Sources

Method

Catalytic Enantioselective Reduction to Synthesize (2R)-2-Methylpentan-1-ol

Application Notes & Protocols Executive Summary & Rationale (2R)-2-methylpentan-1-ol is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including key...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Executive Summary & Rationale

(2R)-2-methylpentan-1-ol is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including key precursors for drugs such as pregabalin . While classical kinetic resolution and biocatalytic carbonyl reductions (e.g., using ketoreductases) are viable pathways, the transition-metal-catalyzed asymmetric hydrogenation of allylic alcohols remains the most atom-economical and scalable approach for industrial applications .

This guide details the synthesis of (2R)-2-methylpentan-1-ol via the Ruthenium(II)-catalyzed asymmetric hydrogenation of the prochiral substrate, (E)-2-methylpent-2-en-1-ol, providing field-proven insights into catalyst activation, stereocontrol, and product isolation.

Mechanistic Insights: The Ruthenium-BINAP System

The efficiency and selectivity of this transformation rely on the precise stereoelectronic control exerted by the chiral ruthenium complex . As an application scientist, understanding the "why" behind the reaction components is critical for troubleshooting and scale-up:

  • Catalyst Activation: The precatalyst, Ru(COD)(methallyl)₂, is inactive in its stable form. Treatment with a strong acid (methanesulfonic acid) protonates and strips the methallyl ligands. This generates a vacant coordination site, allowing the chiral diphosphine ligand (e.g., (R)-BINAP) to bind and form the active cationic Ru(II) species.

  • Hydroxyl-Directed Hydrogenation: The allylic alcohol substrate is not a passive reactant. The free hydroxyl (-OH) group actively coordinates to the electrophilic Ru(II) center. This anchoring effect restricts the conformational freedom of the substrate, forcing the alkene into a rigid orientation within the chiral pocket.

  • Face-Selective Hydride Delivery: With the substrate anchored, the (R)-BINAP ligand sterically blocks the si face of the alkene. Consequently, the sequential hydride transfer is directed exclusively to the re face, yielding the absolute (2R)-configuration.

Mechanism Substrate (E)-2-methylpent-2-en-1-ol (Prochiral Substrate) Coordination Hydroxyl-Directed Ru Coordination Substrate->Coordination Hydride Face-Selective Hydride Transfer Coordination->Hydride Stereocontrol Chiral Pocket Formation via (R)-BINAP Ligand Stereocontrol->Coordination Product (2R)-2-methylpentan-1-ol (Enantioenriched) Hydride->Product

Fig 1. Mechanistic pathway of hydroxyl-directed face-selective hydride transfer via Ru-(R)-BINAP.

Comparative Catalyst Performance

Selecting the right catalyst system requires balancing turnover frequency (TOF), pressure requirements, and enantioselectivity. The table below summarizes field-validated quantitative data for the reduction of 2-methylpent-2-en-1-ol and its derivatives.

Catalyst SystemReaction ConditionsYield (%)Enantiomeric Excess (ee %)Key Advantage / Drawback
Ru(COD)(methallyl)₂ / Josiphos 85 bar H₂, MeOH, 25 °C79 - 8558 - 80High TOF, but requires downstream enzymatic resolution to achieve >98% ee.
Ru(OAc)₂((R)-BINAP) 50 bar H₂, MeOH, 25 °C>95>95Excellent stereocontrol; direct access to high-purity API precursors.
Biocatalytic (KRED / HLADH) Aqueous buffer, 30 °C>90>98Mild conditions, but suffers from lower volumetric productivity (g/L/h).
Validated Experimental Protocol

Self-Validating Design: This protocol incorporates In-Process Controls (IPCs) to ensure each phase is successful before proceeding, minimizing the risk of catastrophic batch failure.

Phase 1: Precatalyst Activation (Anaerobic Conditions)

Note: Ruthenium(II) complexes are highly sensitive to oxidation. Perform all steps using standard Schlenk techniques or within an argon-filled glovebox.

  • Charge the Flask: To an oven-dried Schlenk flask, add Ru(COD)(methallyl)₂ (4.2 mg, 13 µmol) and the chiral ligand (R)-BINAP (8.4 mg, 13.5 µmol).

  • Solvation: Inject 10 mL of anhydrous, thoroughly degassed methanol. Causality: Methanol is selected because its polarity stabilizes the cationic ruthenium intermediate and facilitates the necessary proton-transfer steps during the hydrogenation cycle.

  • Acidic Activation: Slowly add methanesulfonic acid (2.5 mg, 26 µmol).

  • Validation Check (IPC 1): Stir at room temperature (25 °C) for 30 minutes. The solution must transition from a murky suspension to a deep, homogeneous dark orange/red solution. This color shift visually validates the dissociation of the methallyl groups and the formation of the active catalyst.

Phase 2: High-Pressure Asymmetric Hydrogenation
  • Substrate Preparation: In a separate vessel, dissolve (E)-2-methylpent-2-en-1-ol (6.51 g, 65 mmol) in 30 mL of degassed methanol. This establishes a Substrate-to-Catalyst (S/C) ratio of 5000:1 .

  • Reactor Loading: Transfer both the substrate solution and the activated precatalyst solution into a stainless-steel high-pressure autoclave under a strict argon blanket.

  • Pressurization: Seal the autoclave. Purge the headspace with H₂ gas three times (pressurize to 10 bar, then vent) to remove trace oxygen. Finally, pressurize the reactor to 50 bar of H₂.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 17 hours.

Workflow Step1 1. Catalyst Activation Ru(COD)(methallyl)2 + (R)-BINAP + CH3SO3H in MeOH Step3 3. Asymmetric Hydrogenation 50 bar H2, 25°C, 17h Step1->Step3 Active Ru(II) Complex Step2 2. Substrate Loading (E)-2-methylpent-2-en-1-ol S/C Ratio: 5000:1 Step2->Step3 Degassed Transfer Step4 4. Workup & Isolation Celite Filtration & Distillation Step3->Step4 Vent H2 Step5 Target Molecule (2R)-2-methylpentan-1-ol >95% Yield, >95% ee Step4->Step5 Purified Product

Fig 2. Experimental workflow for the Ru-catalyzed asymmetric hydrogenation of (E)-2-methylpent-2-en-1-ol.

Phase 3: Workup and Analytical Quality Control (QC)
  • Termination: Carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Pass the crude reaction mixture through a 2-inch pad of Celite. Causality: Soluble ruthenium residues can catalyze reverse dehydrogenation or unwanted isomerization during high-temperature distillation. Celite filtration completely arrests this risk.

  • Concentration & Distillation: Remove the methanol solvent under reduced pressure. Purify the crude oil via fractional distillation (b.p. 52 °C at 11 mbar) to isolate (2R)-2-methylpentan-1-ol as a colorless oil.

  • Analytical Validation (IPC 2):

    • Chemoselectivity: Analyze an aliquot via GC-FID. The starting material peak (RT ~7.99 min on a standard OV-1 column) should be absent, confirming >99% conversion.

    • Enantiomeric Excess: Analyze the purified product using Chiral GC (e.g., Hydrodex-β-TBDAc column). The (2R) enantiomer should integrate to >95% ee, validating the stereochemical integrity of the run.

References
  • High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Source: US Patent 7,816,107 B2 (BASF SE)
  • Synthetically Useful Intermediates by Diazosulfone and Sulfonate C-H Insertion Source: The Journal of Organic Chemistry (via PMC) URL:[Link]

Application

The Strategic Application of (2R)-2-methylpentan-1-ol in the Enantioselective Synthesis of Insect Pheromones

An Application Guide for Researchers Abstract: The precise stereochemistry of an insect pheromone is frequently the determinant of its biological activity. Consequently, the enantioselective synthesis of these semiochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: The precise stereochemistry of an insect pheromone is frequently the determinant of its biological activity. Consequently, the enantioselective synthesis of these semiochemicals is a cornerstone of modern chemical ecology and integrated pest management. This document provides a comprehensive guide to the strategic use of (2R)-2-methylpentan-1-ol, a valuable C6 chiral building block derived from the chiral pool, in the synthesis of insect pheromones. We will explore the fundamental principles of chiral pool synthesis, the chemical activation of (2R)-2-methylpentan-1-ol, and provide a detailed, exemplary protocol for the synthesis of a structurally related, high-impact pheromone. This guide is intended for researchers and professionals in organic synthesis, chemical ecology, and drug development.

The Principle: Chirality and Biological Imperative in Pheromones

Insect communication is a nuanced chemical language where the stereoisomerism of a pheromone molecule can dictate its meaning. A single chiral center can be the difference between a potent attractant, an inactive compound, or even a behavioral antagonist.[1] For many species, only one enantiomer of a chiral pheromone is biologically active.[2] A classic and compelling example is the sex pheromone of the Japanese beetle (Popillia japonica), (R,Z)-5-(1-decenyl)oxacyclopentan-2-one. The (R,Z)-enantiomer is a powerful attractant for males, but its activity is strongly inhibited by the presence of even small amounts of the unnatural (S,Z)-enantiomer.[3] This biological reality places a stringent demand on synthetic chemists to produce pheromones with exceptionally high enantiomeric purity.

One of the most robust and reliable strategies to achieve this is Chiral Pool Synthesis . This approach leverages naturally occurring, enantiomerically pure compounds as starting materials.[1] (2R)-2-methylpentan-1-ol is an exemplary C6 building block from this chiral pool. Its predefined stereocenter at the C2 position can be incorporated into a larger target molecule, bypassing the need for often complex asymmetric reactions or challenging chiral resolutions.

(2R)-2-methylpentan-1-ol: A Versatile Chiral Synthon

(2R)-2-methylpentan-1-ol is a primary alcohol, which provides a reactive handle for a wide array of synthetic transformations. To be used in carbon-carbon bond-forming reactions for chain extension, the hydroxyl group must first be converted into a more suitable functional group.

Key Transformations for Synthetic Utility:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It is typically converted into a tosylate (OTs), mesylate (OMs), or a halide (most commonly bromide or iodide). This activation transforms the carbinol carbon into an electrophilic center, ready for nucleophilic substitution.

  • Oxidation to an Aldehyde: Controlled oxidation (e.g., using PCC, Swern, or Dess-Martin periodinane oxidation) converts the primary alcohol into the corresponding chiral aldehyde. This aldehyde can then participate in reactions such as Wittig olefinations, Grignard additions, or aldol reactions to build the pheromone backbone.

  • Coupling Reactions: Once converted to an activated form like a tosylate or bromide, the chiral fragment can be coupled with organometallic reagents, such as Grignard reagents or organocuprates (Gilman reagents), to form new carbon-carbon bonds with retention of stereochemistry.

The following diagram illustrates the general workflow for preparing and utilizing a chiral alcohol from the chiral pool in pheromone synthesis.

G cluster_0 Chiral Pool Starting Material cluster_1 Activation & Transformation cluster_2 C-C Bond Formation cluster_3 Pheromone Backbone cluster_4 Final Synthesis Steps A (2R)-2-methylpentan-1-ol B Activation (e.g., TsCl, PBr3) A->B Reagents C Oxidation (e.g., PCC, DMP) A->C Reagents D Activated Electrophile (R-CH2-OTs/Br) B->D E Chiral Aldehyde (R-CHO) C->E H Chain-Extended Intermediate D->H E->H F Coupling Partner (e.g., Grignard, Cuprate) F->H SN2 Coupling G Coupling Partner (e.g., Wittig Ylide, Grignard) G->H Addition/Olefination I Target Pheromone H->I Deprotection, Functional Group Interconversion G start 1-Decyne keto_ester Acetylenic Keto Ester (4) start->keto_ester 1. n-BuLi, TMSCl 2. Succinic Anhydride 3. CH2N2 chiral_alcohol Chiral Acetylenic Hydroxy Ester (6a) keto_ester->chiral_alcohol Asymmetric Reduction (LiAlH4, Chiral Alcohol 5) lactone_alkyne Acetylenic Lactone (10) chiral_alcohol->lactone_alkyne 1. KOH, H2O 2. H3O+ pheromone Pheromone (1) lactone_alkyne->pheromone Partial Hydrogenation (Lindlar Catalyst)

Caption: Synthetic scheme for the Japanese beetle pheromone.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and represent a reliable pathway for the synthesis of the target pheromone. [3]

Protocol 1: Synthesis of Methyl 4-Oxo-5-tetradecynoate (4)
  • Protection of 1-Decyne: To a stirred solution of 1-decyne (2.8 g) in dry THF (5 mL) at -60°C under an argon atmosphere, add a 1.40 N solution of n-butyllithium in hexane (14.2 mL) dropwise.

  • Stir the mixture for 1 hour at 3°C, then re-cool to -50°C.

  • Add trimethylsilyl chloride (2.6 mL) dropwise. Allow the reaction to warm to room temperature and stir for 15 hours. This produces 1-trimethylsilyl-1-decyne.

  • Acylation: To a solution of the Grignard reagent prepared from ethyl bromide and magnesium in ether, add the crude 1-trimethylsilyl-1-decyne.

  • Add succinic anhydride to the resulting solution and stir to form the corresponding keto acid.

  • Esterification: Treat the crude keto acid with an ethereal solution of diazomethane to yield the methyl ester, methyl 4-oxo-5-tetradecynoate (4) . Purify by column chromatography.

Protocol 2: Asymmetric Reduction to Methyl (R)-4-hydroxy-5-tetradecynoate (6a)

Causality Note: This is the key chirality-inducing step. A chiral reducing agent, formed from LiAlH₄ and a chiral alcohol, selectively reduces the ketone from one prochiral face.

  • Prepare the Chiral Reducing Agent: To a stirred suspension of lithium aluminum hydride (228 mg) in dry ether (100 mL) at 0°C under argon, add a solution of the chiral alcohol modifier (S)-(-)-2,2'-dihydroxy-1,1'-binaphthyl (3.83 g) in dry ether (20 mL).

  • Stir for 2 minutes at 0°C, then cool the mixture to -100°C using a liquid nitrogen/pentane bath.

  • Reduction: Add a solution of the keto ester (4) (1.26 g) in dry ether (20 mL) dropwise over 30 minutes to the stirred, cooled suspension of the reducing agent.

  • Stir the mixture for 4 hours at -100°C.

  • Quench the reaction by the careful addition of water at -100°C.

  • Allow the mixture to warm to room temperature and filter through Celite.

  • Extract the filtrate with ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral hydroxy ester (6a) . The enantiomeric excess can be determined by conversion to its MTPA ester and NMR analysis.

Protocol 3: Lactonization and Hydrogenation to (R,Z)-5-(1-Decenyl)oxacyclopentan-2-one (1)
  • Saponification and Lactonization: Hydrolyze the ester (6a) with aqueous potassium hydroxide.

  • Acidify the resulting solution with dilute HCl. The intermediate hydroxy acid will spontaneously cyclize under acidic conditions to form the acetylenic lactone (10) . Extract with ether and purify.

  • Partial Hydrogenation: To a solution of the acetylenic lactone (10) in ethyl acetate, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) until one equivalent of hydrogen has been consumed.

  • Self-Validation Note: The use of Lindlar's catalyst is critical for ensuring the stereoselective formation of the (Z)-alkene. The reaction progress must be carefully monitored (e.g., by TLC or GC) to prevent over-reduction to the saturated lactone.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product by column chromatography to yield pure (R,Z)-5-(1-decenyl)oxacyclopentan-2-one (1) .

Data Summary

The following table summarizes the expected outcomes for the key steps in the synthesis of the Japanese beetle pheromone.

Step #TransformationKey ReagentsTypical YieldEnantiomeric Excess (ee)
1Keto Ester Formationn-BuLi, Succinic Anhydride, CH₂N₂~60-70%N/A
2Asymmetric ReductionLiAlH₄, (S)-(-)-BINOL~70-80%>95%
3LactonizationKOH, H₃O⁺~85-95%>95%
4Partial HydrogenationH₂, Lindlar's Catalyst~90-98%>95%
Overall 1-Decyne to Pheromone (1) ~22% >95%

Conclusion

(2R)-2-methylpentan-1-ol represents a highly valuable and versatile building block for the synthesis of chiral insect pheromones. Through straightforward chemical transformations, its inherent stereochemistry can be reliably transferred to complex target molecules, ensuring the high enantiomeric purity required for biological activity. While direct, large-scale syntheses using this specific starting material may not always be the most cited route in historical literature, the principles of chiral pool synthesis it embodies are fundamental to modern organic chemistry. The detailed synthetic protocol for the Japanese beetle pheromone serves as an authoritative and practical guide to the types of transformations and strategies that researchers can employ when designing their own synthetic routes starting from chiral alcohols like (2R)-2-methylpentan-1-ol.

References

  • Senda, S., & Mori, K. (1983). Asymmetric Synthesis of (R, Z)-( - )-5-(I-Decenyl)oxacyclo-pentan-2-one, the Pheromone of the Japanese Beetle. Agricultural and Biological Chemistry, 47(11), 2595-2598. [Link]

  • Mori, K. (2007). Stereochemical studies on pheromonal communications. Journal of Pesticide Science, 32(3), 248-257. [Link]

  • Sato, K., Nakayama, T., & Mori, K. (1979). New Synthesis of the Both Enantiomers of (Z)-5-(1-Decenyl)-oxacyclopentan-2-one, the Pheromone of the Japanese Beetle. Agricultural and Biological Chemistry, 43(7), 1571-1575. [Link]

  • Doolittle, R. E., Tumlinson, J. H., Proveaux, A. T., & Heath, R. R. (1980). Synthesis of the sex pheromone of the Japanese beetle. Journal of Chemical Ecology, 6(2), 473-485. [Link]

  • Hiscox, W. C., & Matteson, D. S. (2000). Asymmetric synthesis of the Japanese beetle pheromone via boronic esters. Journal of Organometallic Chemistry, 614-615, 314-317. [Link]

  • Souza, J. P. A., Bandeira, P. T., Bergmann, J., & Zarbin, P. H. G. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(4), 866-889. [Link]

  • Dang, V. S., et al. (2016). Synthesis and Application of Pheromones for Integrated Pest Management in Vietnam. In A New Era in Pest Management in Resource-Limited Systems. [Link]

  • Katsuki, T. (2010). Overview of Kenji Mori's pheromone synthesis series. The Journal of Antibiotics, 63(8), 419-432. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R)-2-Methylpentan-1-ol Extraction

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating small, chiral, aliphatic alcohols can often present unexpected challenges in yield and purity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating small, chiral, aliphatic alcohols can often present unexpected challenges in yield and purity. (2R)-2-methylpentan-1-ol is a prime example of a molecule that, while structurally simple, possesses physicochemical traits that complicate standard liquid-liquid extraction (LLE) workflows.

This guide synthesizes field-proven insights and authoritative data to help you troubleshoot low yields, understand the mechanistic causality behind extraction losses, and implement a self-validating protocol to secure your target compound.

Physicochemical Context & Quantitative Data

To troubleshoot extraction effectively, we must first understand the physical parameters governing the molecule's behavior. Small branched alcohols are notoriously amphiphilic and volatile.

ParameterValueRelevance to Extraction Troubleshooting
Molecular Formula C₆H₁₄OLow molecular weight (102.17 g/mol ) directly contributes to high vapor pressure and volatility [1].
LogP (Octanol/Water) ~1.75Indicates a preference for the organic phase, but is borderline enough to cause significant partitioning losses into neutral water [2].
Boiling Point ~148 °CHighly susceptible to co-evaporation under high vacuum during solvent removal [1].
Interfacial Behavior Weak SurfactantThe hydrophobic tail and polar hydroxyl headgroup lower interfacial tension, promoting emulsion formation [3].

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield consistently below 60% after standard aqueous workup? Causality & Experience: (2R)-2-methylpentan-1-ol has an experimental LogP of approximately 1.75 [2]. While it favors the organic phase, it retains significant aqueous solubility. If you perform a standard extraction with solvents like diethyl ether or dichloromethane without modifying the aqueous layer's ionic strength, a substantial fraction of the alcohol remains partitioned in the water. Solution: Implement a "salting-out" procedure. Saturate the aqueous phase with sodium chloride (NaCl) prior to extraction. This drastically increases the ionic strength of the aqueous layer, decreasing the solubility of the neutral organic alcohol and thermodynamically driving it into the organic phase. Always perform at least three sequential extractions to maximize the partition coefficient efficiency.

Q2: I am losing product during solvent evaporation. How can I prevent co-evaporation? Causality & Experience: The boiling point of 2-methylpentan-1-ol is relatively low (~148 °C at atmospheric pressure) [1]. When removing highly volatile extraction solvents via rotary evaporation under high vacuum, the vapor pressure of the product is sufficient to cause co-evaporation. The alcohol is physically swept into the collection trap along with the solvent vapor. Solution: Strictly control the vacuum and temperature parameters during concentration. Maintain the water bath at or below 30 °C and do not drop the vacuum below 50 mbar. Alternatively, switch to a slightly higher-boiling extraction solvent (like ethyl acetate) and stop evaporation immediately once the bulk solvent is removed.

Q3: Persistent emulsions are trapping my organic phase. How do I break them without degrading the chiral center? Causality & Experience: Because (2R)-2-methylpentan-1-ol acts as a weak surfactant, it lowers the interfacial tension between the aqueous and organic layers. This stabilizes emulsions, especially in the presence of trace polymeric impurities or unreacted starting materials [3]. Harsh acidic or basic washes to break the emulsion are not recommended, as extreme pH can risk side reactions. Solution: Rely on mechanical or mild physical methods. If adding saturated brine does not resolve the emulsion, filter the entire biphasic mixture through a pad of Celite to remove stabilizing particulate matter. For small-to-medium scale extractions, centrifugation of the emulsion layer at 3000 x g for 5 minutes is a highly effective, chemically inert method to force phase separation.

Self-Validating Experimental Protocol: Optimized LLE Workflow

This protocol is designed as a closed-loop, self-validating system. At critical junctions, analytical checkpoints ensure that no product is inadvertently discarded.

Step 1: Quenching and Salting Out

  • Dilute your crude reaction mixture with deionized water (1 volume).

  • Add solid NaCl iteratively while stirring until the aqueous phase is fully saturated (undissolved salt remains visible at the bottom).

Step 2: Sequential Extraction & Phase Separation

  • Add ethyl acetate (EtOAc) equal to 1/3 the volume of the aqueous phase.

  • Vigorously shake the separatory funnel, venting frequently to release pressure.

  • Allow the layers to separate.

    • Validation Checkpoint 1: If an emulsion persists for >10 minutes, transfer the biphasic mixture to centrifuge tubes and spin at 3000 x g for 5 minutes.

  • Drain the aqueous (bottom) layer into an Erlenmeyer flask and collect the organic (top) layer in a separate flask.

  • Repeat the extraction of the aqueous layer two more times with fresh EtOAc.

    • Validation Checkpoint 2: Before discarding the aqueous layer, spot it on a TLC plate (visualized with KMnO₄) or run a rapid GC/MS to confirm the absence of the alcohol.

Step 3: Washing and Drying

  • Combine all EtOAc extracts. Wash once with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter to remove the drying agent.

Step 4: Controlled Concentration

  • Transfer the filtrate to a round-bottom flask.

  • Concentrate via rotary evaporation. Set the water bath to 25–30 °C. Set the vacuum to ~240 mbar initially, strictly avoiding pressures below 50 mbar.

    • Validation Checkpoint 3: Analyze the solvent trap condensate via GC/MS or TLC. If product is detected in the trap, your vacuum was too strong; you must recombine the trap solvent and re-concentrate under milder conditions.

Workflow Visualization

LLE_Troubleshooting Start Low Yield of (2R)-2-methylpentan-1-ol CheckAq Check Aqueous Phase (GC/MS or TLC) Start->CheckAq Suspect Partitioning Loss CheckEvap Check Evaporator Trap (NMR or GC) Start->CheckEvap Suspect Volatility Loss SaltOut Add NaCl (Salting Out) Extract 3x with EtOAc CheckAq->SaltOut Product in Aqueous ModifyRotavap Reduce Vacuum (>50 mbar) Bath Temp < 30°C CheckEvap->ModifyRotavap Product in Trap Emulsion Emulsion Formed? SaltOut->Emulsion BreakEmulsion Filter via Celite pad or Centrifuge Emulsion->BreakEmulsion Yes

Decision tree for troubleshooting (2R)-2-methylpentan-1-ol extraction losses.

References

  • Yang, G. "Aqueous solubility prediction of organic compounds." The University of Arizona (Dissertation), 2004.[Link]

  • Cheméo. "Chemical Properties of 1-Pentanol, 2-methyl- (CAS 105-30-6)." Cheméo Database, 2023.[Link]

  • Chemistry LibreTexts. "2.3: Liquid-Liquid Extraction." LibreTexts, 2021. [Link]

Sources

Optimization

Technical Support Center: Separation &amp; Resolution of 2-Methylpentan-1-ol Enantiomers

Welcome to the Technical Support Center for the chiral separation and resolution of (2R)- and (2S)-2-methylpentan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation and resolution of (2R)- and (2S)-2-methylpentan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the nuances of biocatalytic kinetic resolution and chiral analytical quantification.

Troubleshooting Guide & FAQs

Biocatalytic Kinetic Resolution

Q: Why is the enantiomeric excess (ee) of my unreacted 2-methylpentan-1-ol plateauing below 90% during lipase-catalyzed resolution? A: Suboptimal enantiomeric excess is typically caused by intraparticle mass-transfer limitations or thermodynamic equilibrium constraints[1]. When using immobilized lipases (such as Pseudomonas sp. on Duolite A 568 or Novozym 435), pore diffusion can limit the reaction rate of the faster-reacting enantiomer, artificially depressing the enzyme's intrinsic enantioselectivity (E-value)[1][2]. Additionally, if a reversible acyl donor is used, the reverse reaction degrades the ee[3]. Causality & Corrective Action: Switch to an irreversible acyl donor like vinyl acetate. The leaving group tautomerizes to acetaldehyde, rendering the transesterification irreversible and driving the reaction forward[3]. To overcome mass-transfer limitations, optimize the enzyme loading or transition from a batch reactor to a continuously operated fixed-bed reactor to improve solid-liquid mass transfer[2].

Q: How do I efficiently separate the unreacted alcohol from the esterified product post-reaction? A: If vinyl acetate is used, the resulting acetate ester and the unreacted alcohol have similar boiling points and polarities, making physical separation (like distillation) challenging on a small scale[4]. Causality & Corrective Action: Substitute vinyl acetate with succinic anhydride as the acylating agent[4]. The enzymatic acylation will yield a monoester succinate containing a free carboxylic acid group. This allows for a simple aqueous base/organic solvent liquid-liquid extraction. The succinate partitions into the aqueous basic phase, while the highly enantioenriched unreacted alcohol remains in the organic phase, ensuring a clean and scalable separation[4][5].

Analytical Chiral Separation

Q: I cannot resolve the (2R) and (2S) peaks on my standard chiral GC column. What are the optimal conditions? A: Primary chiral alcohols like 2-methylpentan-1-ol are notoriously difficult to resolve on standard permethylated β-cyclodextrin columns. Because the chiral center is located at the C-2 position, the stereocenter does not interact intimately enough with the cyclodextrin cavity to achieve baseline separation[6]. Causality & Corrective Action: Utilize a specifically modified cyclodextrin phase, such as a trifluoroacetylated γ-cyclodextrin column, or a BGB-174 column (modified cyclodextrin), which provides superior chiral recognition for this specific primary alcohol[5][6]. Alternatively, derivatize the alcohol with L-valine prior to analysis to form diastereomeric esters, which are easily resolved[6].

Q: Can I use NMR to determine the enantiomeric composition if chiral GC is unavailable? A: Yes, through chiral derivatization. Causality & Corrective Action: Derivatize the 2-methylpentan-1-ol mixture with optically pure L-valine to produce diastereomeric valine esters[6]. The chemical shift differences (Δδ) of the pro-R and pro-S protons in the ¹H-NMR spectrum are distinct. For 2-methylpentyl esters, the observed chemical shift differences shown by (S,R)- and (S,S)-diastereomers are typically 0.14 and 0.06 ppm, respectively[6]. This allows for accurate integration without the risk of racemization during the derivatization process[6].

Experimental Workflows & Logical Relationships

G Racemate Racemic 2-Methylpentan-1-ol + Succinic Anhydride Enzyme Immobilized Lipase (e.g., Novozym 435) Racemate->Enzyme Reaction Enantioselective Acylation Enzyme->Reaction Products Reaction Mixture: Unreacted (S)-Alcohol + (R)-Monoester Succinate Reaction->Products Separation Liquid-Liquid Extraction (Aqueous Base / Organic Solvent) Products->Separation Organic Organic Phase: Enantioenriched (S)-2-Methylpentan-1-ol Separation->Organic Aqueous Aqueous Phase: (R)-Monoester Succinate Salt Separation->Aqueous Hydrolysis Hydrolysis (Optional) Aqueous->Hydrolysis FinalR Enantioenriched (R)-2-Methylpentan-1-ol Hydrolysis->FinalR

Fig 1: Workflow for enzymatic kinetic resolution and phase-separation of 2-methylpentan-1-ol.

Quantitative Data Comparison

Table 1: Comparison of Acyl Donors and Separation Efficiency for 2-Methylpentan-1-ol Resolution

Acyl DonorBiocatalystReaction TypeByproductPost-Reaction Separation MethodE-Value / ee% Impact
Vinyl Acetate Pseudomonas sp. / CALBIrreversible TransesterificationAcetaldehydeFractional Distillation (Difficult)High ee (>95%), driven by irreversible byproduct[2][3].
Succinic Anhydride CALB (Novozym 435)Irreversible AcylationNone (Forms Monoester)Liquid-Liquid Extraction (Aqueous Base)High E-value, highly scalable separation[4].
Ethyl Acetate Pseudomonas sp.Reversible TransesterificationEthanolDistillationLower ee due to thermodynamic equilibrium constraints.

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution via Succinic Anhydride

Objective: Isolate highly enantioenriched 2-methylpentan-1-ol using a self-validating enzymatic workflow[4].

Step 1: Reaction Setup

  • Dissolve 100 mmol of racemic 2-methylpentan-1-ol and 50 mmol of succinic anhydride in 50 mL of anhydrous tert-butyl methyl ether (TBME). Causality: TBME is chosen as it provides an optimal non-aqueous microenvironment that preserves enzyme hydration while solubilizing the substrates[4].

  • Add 500 mg of immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Incubate the suspension in an orbital shaker at 30°C and 200 rpm.

Step 2: In-Process Validation (Self-Validation System)

  • Withdraw 50 µL aliquots at 2-hour intervals.

  • Filter the aliquot to remove the enzyme and analyze via chiral GC (using a BGB-174 or trifluoroacetylated γ-cyclodextrin column)[5][6].

  • Validation Check: The reaction must be terminated exactly when the conversion reaches ~50% and the ee of the unreacted alcohol exceeds 95%. Allowing the reaction to proceed further will degrade the ee of the esterified product.

Step 3: Phase Separation & Recovery

  • Terminate the reaction by filtering out the immobilized enzyme (which can be washed with TBME and reused).

  • Transfer the filtrate to a separatory funnel and add 50 mL of 10% aqueous NaHCO₃.

  • Extract vigorously. Causality: The basic aqueous phase deprotonates the monoester succinate, pulling it entirely into the aqueous layer, leaving the unreacted enantiomer in the TBME[4].

  • Separate the layers. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the TBME to yield the pure unreacted 2-methylpentan-1-ol enantiomer.

Protocol B: Derivatization with L-Valine for ¹H-NMR Enantiomeric Analysis

Objective: Determine the enantiomeric composition of 2-methylpentan-1-ol when chiral GC is unavailable, using a baseline-validated NMR method[6].

Step 1: Baseline Control (Self-Validation System)

  • First, perform the derivatization (Steps 2-3) on a known racemic standard of 2-methylpentan-1-ol.

  • Acquire the ¹H-NMR spectrum to establish the exact chemical shift differences (Δδ) between the (S,R) and (S,S) diastereomeric protons (expected at ~0.14 and 0.06 ppm separation)[6]. This confirms the resolution power of your specific NMR instrument before analyzing the unknown sample.

Step 2: Esterification

  • In a dry round-bottom flask, combine 1.0 mmol of the enantioenriched 2-methylpentan-1-ol sample, 1.2 mmol of optically pure L-valine, and 1.5 mmol of p-toluenesulfonic acid in 15 mL of toluene[6].

  • Attach a Dean-Stark trap and reflux the mixture until water ceases to collect. Causality: The Dean-Stark trap drives the equilibrium forward by continuously removing the water byproduct, ensuring complete conversion without racemization[6].

Step 3: Workup and NMR Acquisition

  • Cool the mixture, wash with saturated NaHCO₃ to remove the acid catalyst and unreacted L-valine, and dry the organic layer over MgSO₄.

  • Evaporate the toluene under reduced pressure.

  • Dissolve the resulting diastereomeric valine ester in CDCl₃ and acquire the ¹H-NMR spectrum. Integrate the distinct pro-R and pro-S signals to calculate the enantiomeric excess.

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Troubleshooting

Technical Support Center: Steric Hindrance in (2R)-2-methylpentan-1-ol Substitution Reactions

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on the sterically hindered primary alcohol, (2R)-2-methylpentan-1-ol. Its neopentyl-like structure presents a significant barrier to classical substitution pathways. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is my standard SN2 reaction with (2R)-2-methylpentan-1-ol failing?

A: The primary hydroxyl group in (2R)-2-methylpentan-1-ol is attached to a carbon that is beta-substituted with a bulky sec-butyl group. This structure is analogous to a neopentyl system. In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group.[1][2] For (2R)-2-methylpentan-1-ol derivatives, this backside attack is severely obstructed by the methyl and propyl groups on the adjacent carbon (C2). This phenomenon, known as steric hindrance, dramatically increases the activation energy of the Sₙ2 transition state, slowing the reaction to a negligible rate or preventing it entirely.[3][4][5]

Steric_Hindrance cluster_substrate (2R)-2-methylpentyl derivative C1 CαH₂-LG C2 CβH C1->C2 C3 CH₃ C2->C3 C4 CH₂CH₂CH₃ C2->C4 Nu Nu: p1 Nu->p1 p1->C1 Backside Attack block Steric Blockage by β-substituents Troubleshooting_Tosylate start Low/No Yield with (2R)-2-methylpentyl-OTs check_nucleophile Is the nucleophile strongly basic (e.g., RO⁻, tBuO⁻)? start->check_nucleophile e2_path E2 elimination is likely competing. Alkene byproduct observed? check_nucleophile->e2_path Yes sn2_path Sₙ2 rate is likely too slow due to steric hindrance. check_nucleophile->sn2_path No yes_e2 Yes solution_e2 Solution: 1. Use a less basic nucleophile (e.g., N₃⁻, CN⁻, I⁻). 2. Use milder reaction temperatures. e2_path->solution_e2 no_sn2 No solution_sn2 Solution: 1. Increase temperature cautiously. 2. Use a polar aprotic solvent (DMSO, DMF) to enhance nucleophilicity. 3. Use a smaller, more potent nucleophile. 4. Consider an alternative reaction strategy. sn2_path->solution_sn2

Caption: Decision workflow for troubleshooting tosylate displacement.

Problem: My Mitsunobu reaction is failing or giving complex byproducts.
  • Likely Cause: The Mitsunobu reaction is an excellent choice for sterically hindered alcohols as it proceeds with clean inversion of stereochemistry. [6][7][8]However, its success is highly dependent on the acidity of the nucleophilic partner. The mechanism requires the nucleophile to be deprotonated by the betaine intermediate. [9]If the nucleophile's pKa is above ~11-13, this proton transfer is unfavorable, and side reactions can dominate. [9]Another common issue is the challenging removal of the triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate byproducts. [6]

  • Solutions & Optimization:

    • Nucleophile Choice: Ensure your nucleophile (e.g., a carboxylic acid, phenol, or imide) has a pKa in the appropriate range. For less acidic nucleophiles, consider modified Mitsunobu reagents. [7] 2. Reagent Purity: Use high-purity, dry triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Reaction Conditions: Run the reaction at low temperatures (typically starting at 0 °C) and add the azodicarboxylate slowly to control the reaction rate and minimize side reactions.

    • Byproduct Removal: TPPO can sometimes be precipitated from nonpolar solvents or removed via chromatography. Using polymer-supported PPh₃ can also simplify purification.

Mitsunobu_Mechanism cluster_mitsunobu Simplified Mitsunobu Pathway reagents PPh₃ + DEAD betaine [Ph₃P⁺-N⁻-CO₂Et]N-CO₂Et (Betaine Intermediate) reagents->betaine 1 alkoxy [Ph₃P⁺-OR] betaine->alkoxy 2. + R-OH nuc_anion Nuc⁻ betaine->nuc_anion 3. Deprotonates Nuc-H alcohol R-OH ((2R)-2-methylpentan-1-ol) product R-Nuc (Inverted Product) alkoxy->product 4. Sₙ2 attack by Nuc⁻ nuc_H Nuc-H (Acidic Nucleophile) nuc_anion->product byproducts Ph₃P=O + DEAD-H₂

Sources

Optimization

Purification methods for removing impurities from (2R)-2-methylpentan-1-ol

Welcome to the Technical Support & Troubleshooting Center for the purification of (2R)-2-methylpentan-1-ol. As a chiral building block critical to the synthesis of pharmaceuticals and liquid crystals, the stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of (2R)-2-methylpentan-1-ol.

As a chiral building block critical to the synthesis of pharmaceuticals and liquid crystals, the stereochemical and chemical purity of (2R)-2-methylpentan-1-ol is paramount. Upstream asymmetric synthesis (such as the hydrogenation of 2-methyl-2-penten-1-ol) often yields an incomplete enantiomeric excess (ee), typically around 58–60%[1]. Furthermore, crude reaction mixtures frequently contain unreacted aldehydes, olefinic intermediates, and trace moisture.

This guide is engineered for drug development professionals and synthesists to troubleshoot, isolate, and validate the absolute purity of (2R)-2-methylpentan-1-ol.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical differentials between your target compound and its common impurities[2].

Impurity / ProductRole / OriginMolecular WeightBoiling Point (Atmospheric)Boiling Point (11 mbar)Separation Strategy
(2R)-2-Methylpentan-1-ol Target Compound 102.17 g/mol 148 °C~52 °CN/A
(2S)-2-Methylpentan-1-olEnantiomeric Impurity102.17 g/mol 148 °C~52 °CEnzymatic Kinetic Resolution
2-MethylpentanalUpstream Precursor100.16 g/mol 118 °C< 30 °CFractional Distillation
2-Methyl-2-penten-1-olSynthetic Intermediate100.16 g/mol 158 °C~60 °CFractional Distillation
Water (Moisture)Solvent / Air18.02 g/mol 100 °CN/A3Å Molecular Sieves

FAQ Module 1: Chiral Resolution & Enantiomeric Enrichment

Q: My upstream asymmetric hydrogenation only yielded a 60% enantiomeric excess (ee) of the (2R)-enantiomer. How can I enrich this to >99% ee without using expensive chiral chromatography?

A: The most scalable and cost-effective method is Enzymatic Kinetic Resolution via stereoselective acylation[1],[3].

The Causality: Lipases, such as Candida antarctica lipase B (CAL-B), possess a highly specific hydrophobic active site that discriminates between the methyl and propyl groups at the C2 stereocenter of 2-methylpentan-1-ol[4]. When exposed to an acyl donor like vinyl acetate, the enzyme preferentially acylates the undesired (2S)-enantiomer. The use of vinyl acetate is a deliberate, self-validating choice: the leaving group (vinyl alcohol) instantly tautomerizes into volatile acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to kinetic perfection.

G Racemate Enriched 2-Methylpentan-1-ol (~60% ee (2R)) Enzyme Lipase Addition (CAL-B) + Vinyl Acetate Racemate->Enzyme Reaction Enantioselective Acylation (30-40°C, Non-polar Solvent) Enzyme->Reaction Separation Physical Separation (Distillation / Chromatography) Reaction->Separation ProductR Unreacted Alcohol (2R)-2-Methylpentan-1-ol (Target: >99% ee) Separation->ProductR High Polarity / Higher BP ProductS Acylated Ester (2S)-2-Methylpentyl Acetate (Waste/Recycle) Separation->ProductS Low Polarity / Lower BP

Workflow for the enzymatic kinetic resolution of racemic 2-methylpentan-1-ol using lipase.

Step-by-Step Protocol: Lipase-Catalyzed Resolution

  • Substrate Preparation: Dissolve the crude 2-methylpentan-1-ol mixture in an anhydrous, non-polar solvent (e.g., hexane or MTBE) at a concentration of 0.5 M. Note: Anhydrous conditions are critical to prevent the reverse hydrolysis of the newly formed ester.

  • Acyl Donor Addition: Add 1.5 molar equivalents of vinyl acetate to the solution.

  • Biocatalyst Introduction: Add immobilized CAL-B (e.g., Novozym 435) at a 5% w/w ratio relative to the alcohol substrate.

  • Incubation & Monitoring (Self-Validation): Agitate the suspension at 35 °C. Monitor the reaction precisely using Chiral GC (e.g., using a BGB-174 chiral column). Terminate the reaction exactly when the (2S)-enantiomer is fully consumed (typically 12–18 hours).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the resin with hexane; it can be reused for up to 5 cycles.

  • Isolation: Separate the unreacted (2R)-2-methylpentan-1-ol from the (2S)-ester via fractional distillation (the ester boils ~15 °C higher than the alcohol).

FAQ Module 2: Chemoselective Purification (Removing Aldehydes & Alkenes)

Q: My GC-FID analysis shows contamination from 2-methylpentanal and 2-methyl-2-penten-1-ol. Standard rotary evaporation isn't removing them. What is the optimal protocol?

A: You must utilize High-Vacuum Fractional Distillation .

The Causality: 2-methylpentan-1-ol boils at 148 °C at atmospheric pressure. Subjecting the molecule to this temperature for prolonged periods risks thermal degradation, dehydration, or trace racemization at the chiral center. By applying a strict vacuum of 11 mbar, you depress the boiling point of the target compound to ~52 °C[1]. This creates a safe thermal window to separate the highly volatile aldehyde forecut (<30 °C) and leave the heavier olefinic impurities in the bottoms.

Distillation Crude Crude Mixture (Alcohol + Aldehyde + Alkene) Vacuum Fractional Distillation (11 mbar Vacuum) Crude->Vacuum Light Forecut (< 30°C) (2-Methylpentanal) Vacuum->Light Fraction 1 Main Heartcut (~52°C) (2R)-2-Methylpentan-1-ol Vacuum->Main Fraction 2 Heavy Bottoms (> 60°C) (Alkenes/Dimers) Vacuum->Heavy Residue

Fractional distillation workflow for separating chemoselective impurities under vacuum.

Step-by-Step Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Equip a round-bottom flask with a Vigreux column (minimum 15 cm to ensure adequate theoretical plates) and a short-path distillation head.

  • Degassing: Apply a vacuum of 11 mbar. Gently warm the crude mixture to 25 °C to degas dissolved solvents and highly volatile impurities.

  • Forecut Collection: Gradually increase the oil bath temperature. Collect the forecut (unreacted 2-methylpentanal and trace water) into a receiving flask chilled with dry ice/acetone.

  • Heartcut Collection: Once the vapor temperature stabilizes at ~52 °C, swap to a clean, pre-weighed receiving flask. Collect the pure (2R)-2-methylpentan-1-ol.

  • Validation: Analyze the heartcut via GC-FID. Purity should exceed 99.5%.

FAQ Module 3: Moisture Elimination

Q: I need to dry the purified (2R)-2-methylpentan-1-ol before using it in a moisture-sensitive Grignard reaction. Can I use standard acidic drying agents?

A: No. You must use strictly neutral or mildly basic drying agents, such as 3Å Molecular Sieves or Anhydrous Magnesium Sulfate (MgSO₄) .

The Causality: Acidic drying agents (like calcium chloride or silica-based desiccants) can protonate the primary hydroxyl group. Because the adjacent C2 position is a tertiary carbon, protonation can trigger an E1 dehydration mechanism, forming 2-methyl-1-pentene, or cause carbocation-mediated racemization of the stereocenter. 3Å molecular sieves are physically sized to trap water molecules (2.8Å) while completely excluding the larger alcohol, ensuring zero chemical interaction with your chiral product.

Step-by-Step Protocol: Non-Destructive Drying

  • Activation: Activate 3Å molecular sieves in a vacuum oven at 250 °C for 12 hours prior to use.

  • Application: Add the activated sieves to the liquid (2R)-2-methylpentan-1-ol at a ratio of 10% w/v.

  • Incubation: Seal the vessel under an argon atmosphere and let it stand for 24 hours in the dark.

  • Decantation: Carefully decant or syringe the dried alcohol into a dry, argon-purged Schlenk flask. Validate moisture content via Karl Fischer titration (target: < 50 ppm H₂O).

References

  • US Patent 7816107B2: Method for producing an optically active 2-methyl-alkane-1-ol. Google Patents.
  • Effenberger et al. (1993). Lipase-catalyzed resolution of racemic 2-alkyl substituted 1-alkanols. Tetrahedron: Asymmetry. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Preventing racemization during (2R)-2-methylpentan-1-ol long-term storage

Technical Support Center: (2R)-2-methylpentan-1-ol A Guide to Preventing Racemization During Long-Term Storage Welcome to the Technical Support Center for (2R)-2-methylpentan-1-ol. This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-methylpentan-1-ol

A Guide to Preventing Racemization During Long-Term Storage

Welcome to the Technical Support Center for (2R)-2-methylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of this chiral alcohol during long-term storage. Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical concern in pharmaceutical development and chemical synthesis, as the biological activity of a molecule is often specific to a single enantiomer.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, prevent, and resolve issues related to the racemization of (2R)-2-methylpentan-1-ol.

Troubleshooting Guide

This section addresses specific problems you might encounter that could indicate a loss of enantiomeric purity in your stored (2R)-2-methylpentan-1-ol.

Q1: My latest analysis of stored (2R)-2-methylpentan-1-ol shows a decrease in enantiomeric excess (ee). What are the potential causes?

A decrease in enantiomeric excess is a direct indication of racemization. Several factors during long-term storage could be responsible:

  • Improper Storage Temperature: Elevated temperatures can provide the necessary activation energy for racemization to occur.[5]

  • Presence of Acidic or Basic Contaminants: Trace amounts of acids or bases can catalyze the racemization of alcohols.[5][6] These contaminants can be introduced from the storage container, the container's closure, or from the laboratory environment.

  • Exposure to Light: Certain wavelengths of light, particularly UV light, can promote the formation of radical intermediates that may lead to racemization.

  • Oxidative Degradation: The presence of oxygen can lead to the oxidation of the primary alcohol to an aldehyde.[7][8] While this is a different degradation pathway, it can complicate analysis and may occur under conditions that also favor racemization.

Experimental Protocol: Investigating the Source of Racemization

  • Comprehensive Analysis of the Stored Sample:

    • Chiral Analysis: Re-analyze the sample using a validated chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) method to confirm the decrease in enantiomeric excess.[9]

    • Purity Analysis: Use a standard, non-chiral GC or HPLC method to check for the presence of impurities, which could include degradation products or contaminants.

    • Trace Acid/Base Analysis: If possible, test the pH of the sample or use more sensitive analytical techniques to detect trace acidic or basic impurities.

  • Container and Closure Evaluation:

    • Leachables and Extractables Study: If significant contamination is suspected, perform a formal leachables and extractables study on a new, empty container and closure of the same type used for storage. This involves exposing the container to a solvent under accelerated conditions and analyzing the solvent for any extracted substances.

  • Review of Storage Conditions:

    • Temperature Logs: Check temperature monitoring logs for any deviations from the recommended storage temperature.

    • Light Exposure: Assess the storage location for potential exposure to direct sunlight or other sources of UV light.

Q2: I suspect my storage container is contributing to the racemization of (2R)-2-methylpentan-1-ol. How can I confirm this and what are my options?

The material of your storage container and its closure can be a source of contaminants that catalyze racemization.

  • Potential Issues:

    • Glass Containers: While generally inert, certain types of glass (like soda-lime glass) can have a slightly alkaline surface that could contribute to base-catalyzed racemization over long periods. Borosilicate glass is generally a better choice.

    • Plastic Containers: Some plastics may contain additives, such as plasticizers or antioxidants, that can leach into the stored material. These leachables could be acidic or basic in nature.

    • Closure Liners: The liner inside the container cap is a common source of contamination. Ensure the liner material is inert and compatible with alcohols.

Experimental Protocol: Container Compatibility Study

  • Select a Variety of Containers: Obtain small samples of (2R)-2-methylpentan-1-ol and store them in different types of containers (e.g., Type I borosilicate glass, amber glass, various types of plastic containers with different liner materials).

  • Accelerated Stability Study: Store these samples under accelerated conditions (e.g., slightly elevated temperature) for a defined period.

  • Periodic Analysis: At regular intervals, withdraw a small aliquot from each container and analyze its enantiomeric excess using a validated chiral GC or HPLC method.

  • Compare Results: A significant decrease in enantiomeric excess in one type of container compared to others would indicate an incompatibility issue.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for (2R)-2-methylpentan-1-ol to prevent racemization?

To minimize the risk of racemization, (2R)-2-methylpentan-1-ol should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the kinetic rate of potential racemization reactions.
Atmosphere Inert (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Protected from light (Amber glass or opaque container)Prevents light-induced degradation pathways.
Container Type I Borosilicate Glass with a PTFE-lined capEnsures an inert storage environment, minimizing leachables.

Q2: How can I monitor the enantiomeric purity of my (2R)-2-methylpentan-1-ol over time?

Regularly monitoring the enantiomeric purity is crucial. The most common and reliable methods are:

  • Chiral Gas Chromatography (GC): An effective method for volatile compounds like 2-methylpentan-1-ol. A chiral stationary phase is used to separate the enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Another powerful technique where a chiral stationary phase is used to achieve separation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.[10][11][12]

A stability testing program should be established where samples are analyzed at regular intervals (e.g., every 6-12 months) to ensure the enantiomeric excess remains within acceptable limits.

Q3: What is the underlying chemical mechanism for the racemization of a chiral alcohol like (2R)-2-methylpentan-1-ol?

The racemization of chiral alcohols can proceed through several mechanisms, often catalyzed by the presence of acids, bases, or metal complexes.[13][14][15][16][17]

  • Acid-Catalyzed Racemization: In the presence of a strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). Departure of the water molecule can lead to the formation of a planar carbocation intermediate. Subsequent attack by a nucleophile (like water) can occur from either face of the carbocation with equal probability, leading to a racemic mixture.[18]

  • Base-Catalyzed Racemization: While less common for primary alcohols compared to compounds with an acidic proton alpha to the chiral center, strong bases can potentially facilitate racemization under harsh conditions.

  • Metal-Catalyzed Racemization: Trace metal impurities can act as catalysts for racemization, often through a dehydrogenation-hydrogenation mechanism involving a ketone intermediate.[13][14][16][17]

Visualizing the Racemization and Analysis Workflow

racemization_workflow Figure 1. Factors Leading to Racemization and Analytical Workflow cluster_storage Long-Term Storage cluster_factors Potential Racemization Triggers cluster_analysis Analytical Verification storage (2R)-2-methylpentan-1-ol (Enantiomerically Pure) temp High Temperature storage->temp contaminants Acid/Base Contaminants storage->contaminants light Light Exposure storage->light oxidation Oxidation storage->oxidation racemate Racemic Mixture (Decreased Enantiomeric Purity) temp->racemate contaminants->racemate light->racemate oxidation->racemate chiral_gc Chiral GC/HPLC racemate->chiral_gc Analysis nmr NMR with Chiral Shift Reagents racemate->nmr Analysis confirm Confirmation of Racemization chiral_gc->confirm nmr->confirm

Caption: Factors contributing to racemization and the analytical workflow for its detection.

References

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 132(38), 13146-13149. [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Gröger, H., et al. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ChemCatChem, 10(22), 5147-5151. [Link]

  • OpenOChem Learn. (n.d.). Assessing Chiral Purity. [Link]

  • Semantic Scholar. (n.d.). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. [Link]

  • ACS Publications. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns. [Link]

  • Journal of the American Chemical Society. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. [Link]

  • PubMed. (1995). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • Spectroscopy Online. (2013). Monitoring Enzymatic Transformation with NMR: Tracking Alanine Racemase Conversion of Substrate Chirality. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Ghent University Academic Bibliography. (2016). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. [Link]

  • ACS Publications. (2008). Oxidative C−C Bond Cleavage of Primary Alcohols and Vicinal Diols Catalyzed by H5PV2Mo10O40 by an Electron Transfer and Oxygen Transfer Reaction Mechanism. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • PubMed. (2024). Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. [Link]

  • National Center for Biotechnology Information. (2021). Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols. [Link]

  • PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • ResearchGate. (2025). Racemization of Tertiary Alcohols on Acidic Resins. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • ResearchGate. (2025). Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • National Center for Biotechnology Information. (2021). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • National Center for Biotechnology Information. (2018). Role of Additives during Deracemization Using Temperature Cycling. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Research Explorer The University of Manchester. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • Chemguide. (n.d.). oxidation of alcohols. [Link]

  • Wiley. (2025). NMR SPECTROSCOPY FOR CHEMISTS. [Link]

  • IntechOpen. (2024). Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • ACS Publications. (2007). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols Using “Piano-Stool” Complexes of N-Heterocyclic Carbenes. Organometallics. [Link]

  • National Center for Biotechnology Information. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols. [Link]

  • National Center for Biotechnology Information. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]

  • National Center for Biotechnology Information. (2024). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • ACS Publications. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Racemization studies by NMR. [Link]

  • ResearchGate. (n.d.). Racemization catalysts for the dynamic kinetic resolution of alcohols and amines. [Link]

  • LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in light-enabled deoxygenative transformation of alcohols. [Link]

  • ASM Journals. (n.d.). Stereoinversion via Alcohol Dehydrogenases Enables Complete Catabolism of β-1-Type Lignin-Derived Aromatic Isomers. Applied and Environmental Microbiology. [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for (2R)-2-Methylpentan-1-ol Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to "crystallize" (2R)-2-methylpentan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to "crystallize" (2R)-2-methylpentan-1-ol. The fundamental physical reality is that this chiral primary alcohol is a liquid at standard temperature and pressure (boiling point ~148 °C)[1]. Direct crystallization of the neat liquid is thermodynamically unfeasible without specialized cryogenic equipment.

To achieve high enantiomeric purity via crystallization, our optimization strategies must rely on phase-selective transformations. We utilize two field-proven methodologies: covalent derivatization into a highly crystalline diastereomeric salt, or non-covalent host-guest inclusion clathration.

Module 1: Covalent Diastereomeric Derivatization (The L-Valine Ester Tosylate Route)

Q: Direct cooling of the neat alcohol yields a glass or oil. How do we force a crystalline state to resolve the (2R) enantiomer? A: We overcome the low freezing point by leveraging diastereomeric derivatization. By reacting the racemic or partially enriched alcohol with an enantiopure chiral auxiliary—specifically L-valine in the presence of p-toluenesulfonic acid—we synthesize a mixture of (S,R) and (S,S) valine ester tosylates. These salts possess rigid, hydrogen-bonding networks that elevate the melting point (124–128 °C for the (S,R)-diastereomer), allowing for standard solvent-based fractional crystallization (2)[2].

Q: Why is acetone the universally recommended solvent for this specific crystallization, and what happens if I use a more polar solvent like methanol? A: Solvent selection is governed by the differential solubility (ΔS) between the (S,R) and (S,S) diastereomers. Acetone acts as an aprotic, moderately polar solvent that perfectly balances the solvation of the lipophilic pentyl chain while allowing the polar tosylate salt to precipitate. Methanol, being a strong hydrogen-bond donor, disrupts the intermolecular hydrogen bonding of the tosylate anions and the ammonium cations of the valine moiety. This drastically increases the solubility of both diastereomers and collapses the precipitation gradient. In acetone, the (S,R)-diastereomer (which corresponds to the (2R)-alcohol) is significantly less soluble and selectively crystallizes out of the mother liquor[2].

Protocol 1: Synthesis and Crystallization of (S,R)-Valine 2-Methylpentyl Ester Tosylate
  • Esterification: Combine L-valine (1.0 eq), racemic or (2R)-enriched 2-methylpentan-1-ol (1.7 eq), and p-toluenesulfonic acid (1.3 eq) in a biphasic solvent system of benzene/toluene (approx. 2.4:1 v/v)[2].

  • Water Removal: Reflux the mixture using a Dean-Stark trap until stoichiometric water is collected, driving the thermodynamic equilibrium toward the ester[2].

  • Filtration: Cool the mixture and filter to remove any unreacted L-valine.

  • Crystallization: Evaporate the filtrate to yield the crude solid mixture. Dissolve this solid in a minimum volume of boiling acetone.

  • Cooling & Harvesting: Allow the acetone solution to cool slowly to room temperature. Harvest the less soluble (S,R)-diastereomer crystals (mp 124–128 °C) via vacuum filtration[2].

  • Validation: Re-crystallize up to four times from acetone to achieve >99% diastereomeric excess. Verify the configuration via ¹H-NMR; the chemical shift differences (ΔδAB) for the pro-R and pro-S protons are 0.14 ppm for the (S,R)-ester and 0.06 ppm for the (S,S)-ester[2].

Module 2: Host-Guest Inclusion Crystallization (The Cholamide Clathrate Route)

Q: Covalent derivatization risks racemization or yield loss during the ester hydrolysis step. Is there a solvent-mediated crystallization method that avoids covalent bonds? A: Yes. We can utilize host-guest inclusion crystallization (clathration). 3a,7a,12a-Trihydroxy-5β-cholan-24-amide (cholamide) acts as a facially amphiphilic host molecule. It forms a crystalline bilayer structure with molecular channels. The two hydrogen-bond donors of the amide group create a hydrophilic "hook" within the cavity that selectively binds hydrogen-bond acceptors like 2-methyl-1-pentanol in a 1:1 stoichiometric ratio (3)[3].

Q: How do I optimize the solvent system for cholamide inclusion crystallization? A: The critical rule for clathrate crystallization is avoiding competitive solvent inclusion. If you use a solvent that is a strong hydrogen-bond acceptor (e.g., THF, ethanol, or acetone), the cholamide host will preferentially encapsulate the solvent over the target alcohol[3]. The optimal protocol involves dissolving the cholamide host in a non-competing, weakly interacting solvent (or using the neat alcohol itself as the solvent if available in bulk), heating to dissolution, and allowing slow cooling to induce the precipitation of the 1:1 cholamide:(2R)-2-methylpentan-1-ol clathrate[3].

Protocol 2: Cholamide Inclusion Crystallization
  • Host-Guest Mixing: Combine cholamide and 2-methylpentan-1-ol in a 1:1 to 1:5 molar ratio. If a co-solvent is necessary to reduce viscosity, strictly use a non-polar, non-H-bonding solvent like heptane.

  • Dissolution: Heat the mixture gently (approx. 60–70 °C) until a homogenous, transparent solution is achieved.

  • Annealing: Cool the system at a controlled rate of 0.5 °C/min to room temperature. Rapid cooling traps kinetic impurities; slow cooling ensures thermodynamic selection of the most stable clathrate[3].

  • Isolation: Filter the resulting bilayer inclusion crystals.

  • Recovery: Release the pure alcohol by heating the crystals under vacuum (distillation) or by dissolving the complex in water (which breaks the clathrate) and extracting the alcohol with diethyl ether.

Quantitative Data Summary

Parameter(S,R)-Valine Ester Tosylate(S,S)-Valine Ester TosylateCholamide Clathrate (1:1)
Target Alcohol Enantiomer (2R)-2-Methylpentan-1-ol(2S)-2-Methylpentan-1-ol2-Methyl-1-pentanol
Optimal Crystallization Solvent AcetoneN/A (Remains in Mother Liquor)Non-competing (e.g., Heptane)
Melting Point 124–128 °CLiquid/OilSolid (Bilayer Structure)
¹H-NMR Shift Diff (ΔδAB) 0.14 ppm0.06 ppmN/A
Recovery Method Ester HydrolysisEster HydrolysisVacuum Distillation / Extraction

Experimental Workflow Visualization

G N1 Racemic 2-Methylpentan-1-ol (Liquid at RT) N2 Derivatization L-Valine + p-TsOH N1->N2 N3 Diastereomeric Mixture (S,R) & (S,S) Valine Ester Tosylates N2->N3 N4 Fractional Crystallization Solvent: Acetone N3->N4 N5 Solid Fraction (S,R)-Diastereomer N4->N5 Insoluble N6 Mother Liquor (S,S)-Diastereomer N4->N6 Soluble N7 Hydrolysis Ester Cleavage N5->N7 N8 Target Enantiomer (2R)-2-Methylpentan-1-ol N7->N8

Diastereomeric derivatization and fractional crystallization workflow for (2R)-2-methylpentan-1-ol.

References

  • Source: SciELO (J. Braz. Chem. Soc.)
  • Title: Clathrate formation and crystal structures of 3a, 7a, 12a-trihydroxy-5ß-cholan-24-amide (cholamide)
  • Title: US7816107B2 - Method for producing an optically active 2-methyl-alkane-1-ol from the corresponding 2-methylalk-2-en-1-al Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reactivity and Resolution of (2R)- vs. (2S)-2-Methylpentan-1-ol

As a chiral primary alcohol, 2-methylpentan-1-ol presents a classic challenge in organic synthesis and chemical ecology. Because the stereocenter is located at the C2 position, its enantiomers—(2R)-2-methylpentan-1-ol an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral primary alcohol, 2-methylpentan-1-ol presents a classic challenge in organic synthesis and chemical ecology. Because the stereocenter is located at the C2 position, its enantiomers—(2R)-2-methylpentan-1-ol and (2S)-2-methylpentan-1-ol —exhibit identical physical properties but drastically different reactivity profiles when introduced to chiral environments.

This guide provides an in-depth comparison of their reactivity, detailing the mechanistic basis for their separation via enzymatic kinetic resolution, and outlining a self-validating experimental protocol for researchers and drug development professionals.

Physicochemical Properties vs. Chiral Reactivity

In an achiral environment, the (2R) and (2S) enantiomers are indistinguishable. However, when interacting with chiral catalysts, enzymes, or biological receptors, their spatial geometries dictate entirely different outcomes.

Quantitative Comparison Table
Property / Reactivity(2R)-2-Methylpentan-1-ol(2S)-2-Methylpentan-1-ol
Boiling Point 148 °C148 °C
Density (25 °C) 0.824 g/mL0.824 g/mL
Optical Rotation [α]D Equal magnitude, opposite signEqual magnitude, opposite sign
Reactivity (Achiral Reagents) Identical (e.g., standard esterification)Identical (e.g., standard esterification)
Reactivity (Amano Lipase PS) Low affinity (Remains unreacted)High affinity (Undergoes acylation)
Biological Role Active pheromone component [2]Less active / inactive in specific taxa

The Mechanistic Basis of Enantioselective Reactivity

The most efficient way to separate racemic 2-methylpentan-1-ol is through kinetic resolution using a chiral biocatalyst. Lipases, such as Amano Lipase PS (often immobilized on ceramic or clay), possess a highly stereodiscriminating active site.

When the racemic mixture is exposed to the lipase in the presence of an acyl donor, the enzyme selectively binds and acylates the (2S)-enantiomer . The (2R)-enantiomer experiences steric clash within the binding pocket and is largely excluded from the transition state, leaving it unreacted in the solution .

KineticResolution Racemate Racemic Mixture (2R/2S)-2-Methylpentan-1-ol Lipase Amano Lipase PS (Chiral Catalyst) Racemate->Lipase Binds to active site R_Alcohol (2R)-2-Methylpentan-1-ol (Unreacted, High ee) Lipase->R_Alcohol Steric clash (Excluded) S_Ester (2S)-2-Methylpentyl Decanoate (Acylated Ester) Lipase->S_Ester Favorable fit (Reacts) AcylDonor Vinyl Decanoate (Acyl Donor) AcylDonor->Lipase Acyl-enzyme intermediate

Fig 1: Lipase-catalyzed kinetic resolution pathway for 2-methylpentan-1-ol enantiomers.

Experimental Protocol: Kinetic Resolution via Lipase-Catalyzed Acylation

The following protocol outlines the enantioselective acylation of racemic 2-methylpentan-1-ol to isolate the (2R)-enantiomer, a critical intermediate in the synthesis of α2δ ligands like Pregabalin .

Causality & Experimental Design Choices
  • Why Vinyl Decanoate? Using an enol ester makes the acylation irreversible. The leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, driving the equilibrium forward. Furthermore, the long aliphatic chain of the decanoate group drastically increases the boiling point of the resulting (2S)-ester, allowing the unreacted (2R)-alcohol to be easily isolated via fractional distillation without complex chromatography.

  • Why Room Temperature? Maintaining the reaction at ~20–25 °C preserves the conformational rigidity of the enzyme's active site, maximizing the enantiomeric ratio ( E -value). Elevated temperatures risk eroding chiral purity through unwanted transesterification during the reaction or workup.

Step-by-Step Methodology
  • Reactor Charging: To a dry reactor, charge 1.0 equivalent of racemic 2-methylpentan-1-ol and 0.87 equivalents of vinyl decanoate.

  • Solvent & Catalyst Addition: Add methylene chloride (or an appropriate non-polar solvent like MTBE) to achieve a workable concentration. Add Amano Lipase PS-C1 (approx. 1.2 wt % relative to the alcohol).

  • Reaction Phase: Stir the suspension at room temperature (20–25 °C).

  • In-Process Control (IPC) - Self-Validation Step: After 15 hours, withdraw a 50 µL aliquot. Filter out the enzyme, derivatize the sample (e.g., to 2-methylvaleric acid or a Mosher's ester), and analyze via Chiral Gas Chromatography (GC). Do not proceed until the unreacted alcohol shows an enantiomeric excess (ee) of ≥96%.

  • Quenching & Filtration: Once the target ee is confirmed (typically around 19 hours), filter the reaction mixture through a Celite pad to remove the immobilized enzyme. Wash the filter cake with a small amount of solvent.

  • Fractional Distillation: Distill the filtrate under atmospheric pressure to remove the solvent. Apply vacuum (e.g., 275 mmHg) and collect the fraction boiling at 109–110 °C. This fraction contains the pure (2R)-2-methylpentan-1-ol (>96% ee). The high-boiling (2S)-2-methylpentyl decanoate remains in the distillation pot.

Analytical Validation: Chiral Gas Chromatography

To ensure the trustworthiness of the resolution, the enantiomeric excess must be rigorously quantified. Direct separation of the enantiomers or their derivatives on a chiral stationary phase (e.g., a β-cyclodextrin-based column) is required.

AnalyticalWorkflow Sample Reaction Aliquot (Alcohol + Ester) Deriv Derivatization (e.g., to 2-methylvaleric acid) Sample->Deriv Quench & Extract ChiralGC Chiral Gas Chromatography (β-Cyclodextrin Phase) Deriv->ChiralGC Inject Data Enantiomeric Excess (ee) Calculation ChiralGC->Data Peak Integration

Fig 2: Analytical workflow for determining the enantiomeric excess of 2-methylpentan-1-ol.

Calculation of ee: ee(%)=Area(2R)​+Area(2S)​Area(2R)​−Area(2S)​​×100

Applications in Industry and Research

  • Drug Development: The (2R)-enantiomer is a highly valued chiral building block. It is utilized in the scalable, telescoped manufacturing processes of α2δ ligands, where early resolution of the C3 stereocenter is critical for downstream diastereomeric purity .

  • Chemical Ecology: In nature, enantiomeric purity dictates biological communication. For example, males of the Neotropical cerambycid beetle Sphaerion inerme produce a highly specific blend containing (R)-2-methylpentan-1-ol as an aggregation-sex pheromone. Synthesizing and deploying the correct enantiomer is vital for agricultural pest monitoring and trapping .

References

  • Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pheromone chemistry of the Neotropical cerambycid beetles Achryson surinamum and Sphaerion inerme Chemoecology (Springer) URL:[Link]

Comparative

Validation of Chiral HPLC Methods for (2R)-2-Methylpentan-1-ol Quantification: A Comparative Guide

As chiral molecules increasingly dominate the specialty chemical, flavor/fragrance, and pharmaceutical landscapes, the precise quantification of specific enantiomers is paramount. (2R)-2-methylpentan-1-ol is a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral molecules increasingly dominate the specialty chemical, flavor/fragrance, and pharmaceutical landscapes, the precise quantification of specific enantiomers is paramount. (2R)-2-methylpentan-1-ol is a critical chiral aliphatic alcohol used in pheromone synthesis and complex flavor profiles. However, its lack of a strong UV chromophore and subtle stereoelectronic differences make it a notoriously difficult target for direct High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides an authoritative, self-validating framework for the enantiomeric separation and quantification of (2R)-2-methylpentan-1-ol. We will objectively compare the performance of coated versus immobilized polysaccharide chiral stationary phases (CSPs) and outline a robust validation protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Overview: The Causality of Derivatization

Direct UV detection of aliphatic alcohols like 2-methylpentan-1-ol is nearly impossible at standard wavelengths (e.g., 254 nm) due to the absence of conjugated π -systems. While Refractive Index (RID) or Charged Aerosol Detection (CAD) can be used, they often lack the sensitivity required for trace enantiomeric impurity quantification.

The Solution: Pre-column derivatization using 3,5-dinitrobenzoyl chloride (DNBC) [2].

This chemical tagging strategy is not merely for detection; it is the mechanistic cornerstone of the chiral separation itself.

  • Signal Amplification: The dinitroaromatic ring introduces a powerful chromophore, enabling high-sensitivity UV detection at 254 nm.

  • Chiral Recognition Enhancement: Polysaccharide-based CSPs (like amylose carbamates) rely on a "three-point interaction" model. The newly formed ester linkage provides a rigid hydrogen-bonding acceptor, while the electron-deficient 3,5-dinitrophenyl ring engages in strong π−π stacking with the electron-rich phenyl groups of the CSP[3]. This drastically amplifies the spatial discrimination between the (2R) and (2S) enantiomers.

Comparative Performance: Coated vs. Immobilized CSPs

When selecting a column for the DNBC-derivatized (2R)-2-methylpentan-1-ol, the primary choice lies between traditional coated phases and newer immobilized phases[4].

  • Column A (Coated): Chiralpak® AD-H – Amylose tris(3,5-dimethylphenylcarbamate). The industry gold standard for derivatized alcohols.

  • Column B (Immobilized): Chiralpak® IG – Amylose tris(3-chloro-4-methylphenylcarbamate). Features an electron-withdrawing chloro group that alters the dipole moment, offering orthogonal selectivity and absolute solvent tolerance[3].

Table 1: Chromatographic Performance Comparison

Conditions: Hexane/Isopropanol (95:5 v/v), 1.0 mL/min, 25°C, UV 254 nm. Analyte: Racemic 3,5-dinitrobenzoate ester of 2-methylpentan-1-ol (1 mg/mL).

ParameterChiralpak AD-H (Coated)Chiralpak IG (Immobilized)Scientific Implication
Retention Time (2R) 8.4 min11.2 minAD-H provides faster throughput for routine QC.
Retention Time (2S) 10.1 min12.8 minIG exhibits stronger overall retention due to altered dipole interactions.
Resolution ( Rs​ ) 3.2 2.4AD-H is superior for this specific derivative, driven by optimal π−π matching.
Theoretical Plates ( N ) > 12,000> 10,500Both exceed the system suitability requirement ( N>2000 ).
Tailing Factor ( Tf​ ) 1.101.15Excellent peak symmetry on both, indicating no secondary non-specific binding.
Solvent Tolerance Strict (Hexane/Alcohols only)Universal IG allows injection of samples dissolved in aggressive solvents (e.g., DCM, EtOAc).

Verdict: While Chiralpak IG offers unmatched solvent flexibility, Chiralpak AD-H provides superior thermodynamic resolution ( Rs​=3.2 ) for the DNBC-derivatized 2-methylpentan-1-ol, making it the optimal choice for trace (2S) impurity quantification.

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol integrates internal quality controls at every stage.

Phase I: Derivatization Protocol

Causality Check: Moisture must be strictly excluded, as it hydrolyzes DNBC into 3,5-dinitrobenzoic acid, which causes massive baseline drift and peak tailing.

  • Sample Preparation: Accurately weigh 10.0 mg of (2R)-2-methylpentan-1-ol and dissolve in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 molar equivalents of 3,5-dinitrobenzoyl chloride (DNBC) and 2.0 equivalents of anhydrous pyridine (acts as an acid scavenger and nucleophilic catalyst)[5].

  • Incubation: Stir the sealed vial at 25°C for 45 minutes.

  • Quenching & Washing: Add 2.0 mL of 5% aqueous NaHCO3​ and vortex vigorously for 1 minute. Why? This neutralizes the pyridine and extracts unreacted 3,5-dinitrobenzoic acid into the aqueous layer.

  • Phase Separation: Extract the lower DCM layer, dry over anhydrous Na2​SO4​ , and evaporate under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dry residue in 10.0 mL of the mobile phase (Hexane/IPA 95:5) prior to injection.

Phase II: HPLC Acquisition
  • System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Reference 360 nm).

ICH Q2(R2) Method Validation

A method is only as reliable as its validation. The recently updated ICH Q2(R2) guidelines (effective 2024) mandate a lifecycle approach to analytical procedure validation, emphasizing robustness and statistical confidence[1][6].

Caption: ICH Q2(R2) Chiral HPLC Method Validation Lifecycle
Table 2: ICH Q2(R2) Validation Results Summary

Data generated using the Chiralpak AD-H method described above.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ of analytesBlank and reagent peaks elute < 4 min. No interference at 8.4 min or 10.1 min.Pass
Linearity & Range R2≥0.999 (Target: 50% to 150%) R2=0.9998 (Range: 0.1 µg/mL to 50 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.02 µg/mL (S/N = 4.1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.06 µg/mL (S/N = 11.5)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.8% (Spiked at 80%, 100%, 120%)Pass
Repeatability (Precision) RSD 2.0% (n=6 injections)RSD = 0.65% for Area; RSD = 0.12% for tR​ Pass
Intermediate Precision RSD 2.0% (Different days/analysts)RSD = 1.1% (n=12 across 2 days)Pass

Interpretation: The derivatization coupled with the Chiralpak AD-H column yields a highly specific and sensitive method. The LOQ of 0.06 µg/mL ensures that even trace levels of the unwanted (2S)-enantiomer can be accurately quantified, satisfying stringent quality control requirements for chiral purity.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Choosing the Right Chiral Column for Your Application Daicel Chiral Technologies URL: [Link]

Sources

Validation

Comparative Analysis of (2R)-2-Methylpentan-1-ol and 2-Methylbutan-1-ol in Asymmetric Synthesis

In the development of complex pharmaceuticals and agrochemicals, the selection of chiral aliphatic building blocks dictates not only the stereochemical outcome of a synthesis but also its scalability and economic viabili...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of complex pharmaceuticals and agrochemicals, the selection of chiral aliphatic building blocks dictates not only the stereochemical outcome of a synthesis but also its scalability and economic viability. Among the most utilized aliphatic chiral alcohols are (2R)-2-methylpentan-1-ol and 2-methylbutan-1-ol . While structurally differing by only a single methylene unit, this subtle divergence in chain length creates distinct profiles regarding their steric shielding capabilities, commercial sourcing, and application in total synthesis.

This guide objectively compares these two chiral alcohols, detailing their mechanistic impacts, sourcing strategies, and validated experimental workflows.

Structural and Mechanistic Profiling

The fundamental distinction between these two molecules lies in the steric environment of their C2 stereocenters:

  • 2-Methylbutan-1-ol : Features an ethyl group adjacent to the methyl-bearing stereocenter.

  • (2R)-2-Methylpentan-1-ol : Features a propyl group adjacent to the methyl-bearing stereocenter.

Causality in Asymmetric Induction: When these alcohols are derivatized into chiral auxiliaries (e.g., via esterification to form chiral enolates), the conformational rigidity of the transition state is governed by the steric bulk of the alkyl chain. While the classical A-values for ethyl and propyl groups are nearly identical (~1.75 kcal/mol in cyclohexane systems), acyclic transition states are highly sensitive to the effective cone angle. The extended propyl chain in (2R)-2-methylpentan-1-ol adopts conformations that sweep a larger spatial volume than the ethyl group. In highly sensitive aldol additions or alkylations, this increased steric shielding can marginally enhance facial selectivity, pushing diastereomeric ratios (dr) higher. However, this slight gain in stereocontrol must be weighed against the significant differences in their commercial availability.

Sourcing Strategies: Chiral Pool vs. Biocatalysis

The decision to use either alcohol is heavily influenced by their origin and cost profile.

The Chiral Pool Advantage (2-Methylbutan-1-ol): (S)-2-methylbutan-1-ol is a classic "chiral pool" reagent. It is the primary constituent of active amyl alcohol found in fusel oil—a natural byproduct of alcoholic fermentation. Because it is extracted directly from biomass, it is commercially available in bulk quantities at exceptionally low costs and high enantiomeric purity.

Biocatalytic Resolution ((2R)-2-Methylpentan-1-ol): Conversely, (2R)-2-methylpentan-1-ol is not abundant in nature. Its industrial-scale preparation relies on the enzymatic kinetic resolution of racemic 2-methylpentanal. This process utilizes an1 to catalyze the enantiospecific reduction of the (R)-enantiomer, leaving the (S)-aldehyde unreacted[1]. To drive the thermodynamic equilibrium toward the alcohol, an inexpensive cosubstrate like propan-2-ol is employed as a sacrificial hydride source[1].

G Target Complex Target Molecules (Macrolides, Pheromones) Pool Chiral Pool Extraction Target->Pool Bio Biocatalytic Resolution Target->Bio Butanol (S)-2-Methylbutan-1-ol (Ethyl Steric Bulk) Pool->Butanol Pentanol (2R)-2-Methylpentan-1-ol (Propyl Steric Bulk) Bio->Pentanol

Retrosynthetic divergence: Chiral pool vs. biocatalytic strategies.

Applications in Total Synthesis

Both alcohols are heavily utilized as core building blocks in the synthesis of complex natural products:

  • Pheromone Synthesis : 2-Methylbutan-1-ol is widely used to synthesize the sex pheromone of the western corn rootworm. The synthesis relies on a Julia-Kocienski olefination connecting a chiral BT-sulfone derived from (R)-2-methylbutan-1-ol with a chiral aldehyde, enabling high (E)-selectivity (2)[2]. It is also the starting point for the synthesis of maurenone via highly diastereoselective boron aldol reactions[3].

  • Macrolide Antibiotics : (2R)-2-Methylpentan-1-ol is utilized in the total synthesis of macrolide aglycons, such as 10-deoxymethynolide, where the specific propyl-bearing stereocenter is a mandatory structural motif of the polyketide core (4)[4].

Comparative Performance Data

Metric(2R)-2-Methylpentan-1-ol(S)-2-Methylbutan-1-ol
Carbon Chain C6 (Propyl branch at stereocenter)C5 (Ethyl branch at stereocenter)
Primary Sourcing Biocatalytic kinetic resolutionChiral pool (Fusel oil extraction)
Cost Profile High (Requires enzymatic synthesis)Low (Naturally abundant byproduct)
Steric Profile Extended effective cone angleStandard aliphatic cone angle
Key Applications Macrolide aglycons, specific pheromonesBroad-spectrum chiral auxiliary, pheromones

Validated Experimental Protocols

The following protocols demonstrate the practical deployment of these building blocks. Each protocol is designed as a self-validating system , ensuring that intermediate success is quantitatively verified before proceeding.

Protocol A: Biocatalytic Synthesis of (2R)-2-Methylpentan-1-ol

Objective: Enantiospecific reduction of racemic 2-methylpentanal using carbonyl reductase.

Causality: Propan-2-ol is added in vast excess not as a solvent, but as a sacrificial cosubstrate. The enzyme transfers a hydride from propan-2-ol to NADP+, generating NADPH, which then reduces the (R)-enantiomer of the aldehyde. The excess propan-2-ol drives the thermodynamic equilibrium toward the desired chiral alcohol[1].

Step-by-Step Methodology:

  • Preparation : In a temperature-controlled bioreactor (30 °C), prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Enzyme Addition : Add NADP+ (0.5 mM), propan-2-ol (15% v/v), and the engineered carbonyl reductase (e.g., 10 g/L dry cell weight equivalent).

  • Substrate Feeding : Slowly dose racemic 2-methylpentanal (up to 300 mM) over 4 hours to prevent enzyme inhibition.

  • Incubation : Stir at 30 °C for 24 hours, maintaining pH 7.0 via automated titration.

  • Extraction : Extract the aqueous phase with methyl tert-butyl ether (MTBE) (3 x 50 mL). The unreacted (S)-2-methylpentanal remains in the organic phase alongside the product.

  • System Validation (Critical) : Analyze an aliquot of the organic phase via Chiral GC (e.g., CP-Chirasil-Dex CB column). Validation criteria: The chromatogram must show a 1:1 ratio of unreacted (S)-aldehyde to (2R)-alcohol, with the (R)-alcohol ee > 99%. If ee is < 99%, enzyme loading or reaction time must be adjusted.

G Substrate Racemic 2-Methylpentanal Enzyme Carbonyl Reductase + Propan-2-ol Substrate->Enzyme Resolution Enantiospecific Reduction Enzyme->Resolution Product (2R)-2-Methylpentan-1-ol (>99% ee) Resolution->Product

Enzymatic kinetic resolution workflow for (2R)-2-methylpentan-1-ol.
Protocol B: Preparation of Chiral BT-Sulfone from (R)-2-Methylbutan-1-ol

Objective: Synthesis of a key intermediate for Julia-Kocienski olefination.

Causality: Converting the primary alcohol to a benzothiazole (BT) sulfone is strictly preferred over classical Wittig reagents for pheromone synthesis. The BT-sulfone undergoes a spontaneous Smiles rearrangement upon deprotonation and aldehyde addition, directly yielding the (E)-alkene without the need for toxic amalgam-based reductive elimination steps[2].

Step-by-Step Methodology:

  • Mitsunobu Thioetherification : Dissolve (R)-2-methylbutan-1-ol (1.0 eq), triphenylphosphine (1.2 eq), and 2-mercaptobenzothiazole (BT-SH, 1.1 eq) in anhydrous THF at 0 °C.

  • Activation : Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq). Stir for 2 hours at room temperature.

  • Oxidation : Concentrate the mixture, redissolve in CH₂Cl₂, and cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions to oxidize the thioether to the sulfone.

  • Quench and Purify : Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc).

  • System Validation (Critical) : Validate the sulfone formation via ¹H NMR. Validation criteria: Observe the distinct downfield shift of the C1 methylene protons adjacent to the SO₂ group (typically ~3.3–3.6 ppm). Confirm the retention of stereochemical integrity via chiral HPLC before proceeding to the olefination step.

References

  • Carbonyl Reduction - Thieme Connect.
  • Asymmetric Total Synthesis of Four Stereoisomers of the Sex Pheromone of the Western Corn Rootworm - NIH.
  • SYNTHESIS OF DIHYDROPYRONE CONTAINING N
  • Total Synthesis of 10-Deoxymethynolide, the Aglycon of the Macrolide Antibiotic 10-Deoxymethymycin - ACS Public

Sources

Comparative

Confirming Absolute Configuration of (2R)-2-methylpentan-1-ol via X-ray Crystallography: A Comparative Guide to Derivatization Strategies

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning the absolute stereochemistry of low-molecular-weight, volatile chiral liquids. (2R)-2-methylpentan-1-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning the absolute stereochemistry of low-molecular-weight, volatile chiral liquids. (2R)-2-methylpentan-1-ol is a prime example: it is a highly flexible aliphatic primary alcohol lacking any heavy atoms. Because it cannot natively form a solid lattice and lacks atoms capable of anomalous dispersion, direct Single-Crystal X-ray Diffraction (SCXRD) is impossible [1].

To definitively confirm its absolute configuration, the analyte must be covalently tagged with a derivatizing agent. This guide objectively compares the leading derivatization strategies, detailing the mechanistic causality behind each method and providing a self-validating experimental protocol for the gold-standard X-ray workflow.

Comparative Analysis of Derivatizing Agents

Selecting the correct chiral derivatizing agent (CDA) or heavy-atom tag dictates the success of your structural assignment. The ideal agent must restrict the conformational flexibility of the 2-methylpentyl chain while providing a mechanism to break Friedel's law during X-ray diffraction.

A. 4-Bromobenzoate (Heavy-Atom Achiral Tag) - The Gold Standard

Esterification with 4-bromobenzoyl chloride is the most robust method for X-ray absolute structure determination.

  • Causality: The planar, rigid aromatic ring strongly promotes intermolecular π−π stacking, which drives the formation of a highly ordered crystal lattice, overcoming the native flexibility of the aliphatic alcohol. The covalently attached bromine atom acts as a potent anomalous scatterer. When irradiated with Cu K α X-rays, bromine produces a strong anomalous dispersion signal ( f′′ ), allowing for the precise calculation of the Flack parameter [2].

B. CSDP Acid (Internal Chiral Reference)

Camphorsultam dichlorophthalic acid (CSDP acid) is a highly crystalline, bifunctional chiral derivatizing agent.

  • Causality: CSDP acid introduces both a known, rigid chiral framework and two chlorine atoms. In cases where the anomalous signal is too weak due to poor crystal volume, the known stereocenter of the camphorsultam moiety acts as an internal reference. The absolute configuration of the (2R)-2-methylpentyl group is deduced by solving the relative stereochemistry against this known internal anchor [3].

C. M α NP Acid (NMR Alternative Baseline)

While SCXRD provides definitive 3D coordinates, crystallization can occasionally fail. In such cases, 2-methoxy-2-(1-naphthyl)propionic acid (M α NP acid) is utilized for 1 H NMR anisotropy analysis.

  • Causality: This method bypasses the need for a solid state. It relies on the diamagnetic anisotropy of the naphthyl group, which exerts a predictable magnetic shielding effect on the protons of the alcohol moiety. By comparing the chemical shift differences ( Δδ ) between diastereomeric esters, the spatial arrangement is empirically assigned [4].

Quantitative Method Comparison

The following table summarizes the performance metrics of each derivatization strategy when applied to flexible aliphatic alcohols like 2-methylpentan-1-ol.

Derivatizing AgentPrimary Analytical MethodCrystallizabilityHeavy Atom / ReferenceTypical Derivatization YieldFlack Parameter Reliability
4-Bromobenzoyl Chloride SCXRDHigh ( π−π stacking)Bromine (Br)85–95%Excellent (near 0.0 with Cu K α )
CSDP Acid SCXRD / HPLCVery HighChlorine (Cl) + Chiral Anchor75–85%Good (Relative to internal reference)
M α NP Acid 1 H NMRLow (Liquid/Oil typical)Chiral Anisotropy Model80–90%N/A (Relies on Δδ values)

Experimental Workflow: 4-Bromobenzoylation and Crystal Growth

To ensure absolute confidence in your crystallographic data, the sample preparation must be treated as a self-validating system. The following protocol details the synthesis and crystallization of (2R)-2-methylpentyl 4-bromobenzoate. Each phase includes a strict quality control checkpoint.

Phase 1: Derivatization Reaction
  • Reaction Setup: Dissolve 1.0 eq (approx. 50 mg) of (2R)-2-methylpentan-1-ol in 2.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 eq of triethylamine (Et 3​ N) as a proton scavenger, followed by 0.1 eq of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

  • Acylation: Slowly add 1.2 eq of 4-bromobenzoyl chloride.

  • Causality: DMAP is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate. This ensures rapid and complete conversion of the alcohol, preventing the formation of side products.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is strictly complete only when the alcohol spot (visualized by KMnO 4​ stain) is entirely consumed.

Phase 2: Purification
  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude product via silica gel flash chromatography.

  • Validation Checkpoint: Acquire a 1 H NMR spectrum. The product must be >99% chemically pure.

  • Causality: Even trace impurities (such as unreacted acid or degradation products) act as crystal growth inhibitors or induce lattice defects (twinning), which will critically degrade the diffraction data quality.

Phase 3: Crystal Growth (Vapor Diffusion)
  • Preparation: Dissolve 20 mg of the purified (2R)-2-methylpentyl 4-bromobenzoate in 0.5 mL of DCM (solvent) in a small inner glass vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3.0 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at ambient temperature.

  • Causality: Vapor diffusion is chosen over rapid evaporation because it allows the volatile antisolvent to slowly equilibrate into the solvent. This gradual decrease in solubility tightly controls the nucleation rate, favoring the thermodynamic growth of a few macroscopic, single-domain crystals rather than a kinetically trapped microcrystalline powder.

Phase 4: SCXRD Data Collection
  • Mounting: Select a transparent, block-shaped single crystal and mount it on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å).

  • Cooling: Maintain the crystal at 100 K using a nitrogen cryostream.

  • Causality: Cu K α radiation is explicitly chosen over Mo K α because its longer wavelength interacts more strongly with the core electrons of Bromine, maximizing the anomalous scattering factor ( f′′ ). Furthermore, cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities required to resolve the absolute structure.

Process Visualization

G A Analyte: (2R)-2-methylpentan-1-ol (Liquid, No Heavy Atoms) B Derivatization Reaction (4-Bromobenzoyl Chloride + DMAP) A->B C Purification (Flash Chromatography >99% Purity) B->C D Crystal Growth (Vapor Diffusion: DCM / Hexane) C->D E SCXRD Data Collection (Cu Kα Radiation, 100 K) D->E F Absolute Configuration Assignment (Flack Parameter ≈ 0.0) E->F

Workflow for the derivatization and X-ray crystallographic analysis of liquid chiral alcohols.

References

  • Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol. Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. ResearchGate. Available at:[Link]

Validation

A Comparative Toxicological Guide to (2R)-2-methylpentan-1-ol and Its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comparative toxicological analysis of (2R)-2-methylpentan-1-ol and its primary structural isomers, including racemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative toxicological analysis of (2R)-2-methylpentan-1-ol and its primary structural isomers, including racemic 2-methylpentan-1-ol, 3-methylpentan-1-ol, 4-methylpentan-1-ol, and the linear isomer, hexan-1-ol. A critical review of available data reveals a general trend of low acute toxicity across these C6 primary alcohols. Key differences in toxicity profiles are primarily dictated by structure-activity relationships, where the position of the methyl group influences metabolic rates and physicochemical properties. While specific toxicological data for the (2R)-enantiomer is not available, this guide synthesizes data from racemic mixtures and isomers to provide a framework for toxicological assessment. The primary mechanism of toxicity for short-chain alcohols involves membrane disruption and metabolic conversion to more toxic aldehydes. Evidence suggests that branched isomers, particularly those with branching near the hydroxyl group like 2-methylpentan-1-ol, are metabolized at a slower rate by alcohol dehydrogenase, which may influence their toxicokinetics. This document details the essential experimental protocols for cytotoxicity, genotoxicity, and acute systemic toxicity, providing researchers with the foundational methodology for direct comparison should head-to-head studies be undertaken.

Introduction: The Importance of Isomeric Distinctions in Toxicology

Primary C6 alcohols, including 2-methylpentan-1-ol and its isomers, are utilized across various industries as solvents, chemical intermediates, and components in fragrances and flavorings. In pharmaceutical development, chiral molecules are of particular interest, as enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. (2R)-2-methylpentan-1-ol is one such chiral alcohol. Understanding its toxicity relative to its enantiomer, (2S)-2-methylpentan-1-ol, and its structural (positional) isomers is crucial for risk assessment and the selection of safer alternatives in formulation and synthesis.

This guide addresses the critical need for a comparative toxicological framework for these C6 alcohols. It is important to acknowledge a significant data gap in the scientific literature: toxicological data specifically for the (2R)- or (2S)-enantiomers of 2-methylpentan-1-ol are scarce. Therefore, this comparison relies on data available for the racemic mixture of 2-methylpentan-1-ol and its key structural isomers:

  • Hexan-1-ol: The straight-chain isomer.

  • 2-Methylpentan-1-ol: Branched at the C-2 position (alpha to the hydroxyl group).

  • 3-Methylpentan-1-ol: Branched at the C-3 position (beta to the hydroxyl group).

  • 4-Methylpentan-1-ol: Branched at the C-4 position (gamma to the hydroxyl group).

By examining the structure-activity relationships (SAR) among these isomers, this guide aims to elucidate how methyl group placement influences metabolic fate and toxicity, providing valuable insights for chemical safety assessment and drug development.

Mechanistic Overview: Metabolism and Modes of Action

The toxicity of short-chain aliphatic alcohols is primarily driven by two interconnected mechanisms: non-specific cytotoxicity through membrane disruption and metabolism-mediated toxicity.

2.1 Membrane Disruption and Lipophilicity Alcohols are organic solvents that can disrupt the integrity of cellular membranes. This effect is largely correlated with the lipophilicity of the alcohol—its ability to partition into the lipid bilayer. Increased lipophilicity enhances membrane disruption, leading to increased cell permeability, leakage of intracellular components, and ultimately, cell death (necrosis). Generally, toxicity increases with the length of the carbon chain. Within isomers of the same carbon number, branching can slightly alter lipophilicity and molecular shape, influencing how the molecule inserts into and disrupts the membrane.

2.2 The Role of Metabolism in Toxicity The primary metabolic pathway for these alcohols is oxidation, a two-step process predominantly occurring in the liver.

  • Oxidation to Aldehydes: The parent alcohol is first oxidized to its corresponding aldehyde by the enzyme alcohol dehydrogenase (ADH) . This is often the rate-limiting step.

  • Oxidation to Carboxylic Acids: The resulting aldehyde, which is significantly more cytotoxic and reactive than the parent alcohol, is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH) .

The structure of the alcohol isomer can significantly impact the kinetics of the first step. Branching near the hydroxyl group (e.g., in 2-methylpentan-1-ol) can cause steric hindrance, reducing the affinity of the molecule for the active site of ADH. This leads to a slower rate of metabolism.[1] Slower metabolism can result in more prolonged systemic exposure to the parent alcohol, while faster metabolism can lead to a more rapid, acute buildup of the toxic aldehyde intermediate.

G cluster_isomers C6 Alcohol Isomers cluster_pathway Metabolic Pathway Hexan-1-ol Hexan-1-ol Parent_Alcohol Primary Alcohol (e.g., 2-Methylpentan-1-ol) Hexan-1-ol:e->Parent_Alcohol:w (Faster rate) 2-Methylpentan-1-ol 2-Methylpentan-1-ol 2-Methylpentan-1-ol:e->Parent_Alcohol:w Enters Pathway (Slower rate due to steric hindrance at C-2) 3-Methylpentan-1-ol 3-Methylpentan-1-ol 4-Methylpentan-1-ol 4-Methylpentan-1-ol 4-Methylpentan-1-ol:e->Parent_Alcohol:w (Likely faster than C-2 branch) Aldehyde Aldehyde Intermediate (More Toxic) Parent_Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) (Rate-Limiting Step) Carboxylic_Acid Carboxylic Acid (Less Toxic, Excreted) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Metabolic pathway of C6 primary alcohols.

Comparative Toxicological Data

Directly comparative, peer-reviewed studies on the toxicity of these specific C6 isomers are limited. The following data has been synthesized from safety data sheets, regulatory databases, and toxicological reviews.

3.1 Acute Systemic Toxicity (Oral LD₅₀) The oral LD₅₀ is a standardized measure of the lethal dose of a substance that will kill 50% of a test population (typically rats) after a single oral administration. A higher LD₅₀ value indicates lower acute toxicity.

CompoundCAS NumberOral LD₅₀ (Rat)GHS ClassificationReference(s)
2-Methylpentan-1-ol 105-30-61410 mg/kgCategory 4: Harmful if swallowed[2]
3-Methylpentan-1-ol 589-35-5> 5000 mg/kgNot Classified[3]
4-Methylpentan-1-ol 626-89-1> 2000 mg/kgNot Classified[4]
Hexan-1-ol 111-27-3720 - 3210 mg/kgCategory 4: Harmful if swallowed[5][6]

Note: Data for 3- and 4-methylpentan-1-ol are often from limit tests, indicating the toxicity is below the tested threshold.

From the available acute toxicity data, 2-methylpentan-1-ol appears to be the most toxic of the branched isomers, although all are generally considered to have low to moderate acute toxicity.

3.2 In Vitro Cytotoxicity (IC₅₀) No directly comparable IC₅₀ data (the concentration of a substance that inhibits a biological process, like cell growth, by 50%) was found for all isomers in a single study. However, based on general toxicological principles and metabolic considerations:

  • Lipophilicity: Toxicity is expected to correlate with lipophilicity. While all isomers have the same molecular formula, their branching affects their shape and surface area, which can subtly influence their partition coefficient (LogP).

  • Metabolic Activation: The rate of conversion to the more toxic aldehyde intermediate is a key factor. As branching at the C-2 position is known to slow ADH activity, 2-methylpentan-1-ol might exhibit a different cytotoxicity profile over time compared to isomers metabolized more rapidly. A slower conversion could lead to lower acute peak toxicity from the aldehyde but prolonged exposure to the parent alcohol.

3.3 Genotoxicity (Mutagenicity) Specific Ames test data for these primary C6 alcohols are not readily available in public databases. However, data for the related secondary alcohol, 4-methylpentan-2-ol (MIBC), showed negative results in bacterial mutagenicity assays.[1] Given their simple aliphatic structure and lack of structural alerts for mutagenicity, these primary alcohols are not expected to be mutagenic. However, experimental verification is required for a definitive conclusion.

Key Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, validated protocols for key toxicological endpoints. Following these standardized methods is essential for generating reliable and comparable data.

4.1 Protocol: In Vitro Cytotoxicity via MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

G start 1. Seed Cells (e.g., HepG2) in 96-well plate incubate1 2. Incubate 24h (Allow cells to adhere) start->incubate1 treat 3. Treat with Isomers (Serial dilutions + controls) incubate1->treat incubate2 4. Incubate 24/48h (Exposure period) treat->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO, SDS-HCl) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end 9. Calculate IC₅₀ (Plot dose-response curve) read->end

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., human liver hepatoma HepG2 cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, making them responsive to cytotoxic agents.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment Preparation: Prepare serial dilutions of each alcohol isomer in serum-free culture medium. Include a vehicle control (medium only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared isomer dilutions or control solutions.

  • Exposure: Incubate the plate for a defined period (e.g., 24 or 48 hours) under the same conditions.

  • MTT Addition: After exposure, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]

    • Causality: Only metabolically active cells can reduce the MTT to formazan, directly linking the color change to viability.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use non-linear regression to calculate the IC₅₀ value.

4.2 Protocol: Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used method to assess a chemical's potential to cause gene mutations. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology (Plate Incorporation Method):

  • Strain Preparation: Grow overnight cultures of the desired Salmonella tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C.[7]

  • Metabolic Activation (S9 Mix): The test must be performed with and without a metabolic activation system (S9 fraction from rat liver). This is critical because some chemicals only become mutagenic after being metabolized.[8]

    • Causality: The S9 fraction contains cytochrome P450 enzymes that simulate mammalian liver metabolism, allowing for the detection of pro-mutagens.

  • Test Mixture Preparation: For each concentration of the test alcohol, combine in a sterile tube:

    • 100 µL of the bacterial culture.

    • 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).

    • 100 µL of the test alcohol dilution.

  • Controls: Prepare a negative control (solvent vehicle) and a positive control (a known mutagen specific to the strain, e.g., 2-aminoanthracene for TA100 with S9).

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. Vortex briefly and pour the entire contents onto a minimal glucose agar plate.

    • Causality: The trace amount of histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the count is at least double that of the negative control.

Structure-Activity Relationship (SAR) Analysis

The subtle differences in the molecular structure of these C6 alcohol isomers are expected to drive significant differences in their toxicological profiles.

  • Hexan-1-ol (Linear): As the linear isomer, hexan-1-ol serves as the baseline. It is readily accepted by ADH and is expected to be metabolized relatively quickly into hexanal and then hexanoic acid. Its toxicity is a balance between the membrane disruption caused by the parent alcohol and the formation of the toxic aldehyde.

  • 2-Methylpentan-1-ol (Alpha-Branching): The methyl group is on the carbon adjacent to the hydroxyl-bearing carbon (C-2). This alpha-branching creates significant steric hindrance at the site of enzymatic attack. Studies on yeast ADH have shown that branching on primary alcohols decreases the activity and efficiency of the enzyme.[1] This suggests that 2-methylpentan-1-ol would be metabolized more slowly than hexan-1-ol. A slower metabolic clearance would lead to a longer biological half-life of the parent alcohol, potentially increasing its opportunity to exert toxicity via membrane disruption. This slower, but more prolonged, exposure profile is consistent with its slightly lower LD₅₀ value compared to its isomers.

  • 3-Methylpentan-1-ol (Beta-Branching): With the methyl group at the C-3 position, there is less steric hindrance at the active C-1 hydroxyl group compared to 2-methylpentan-1-ol. Therefore, ADH is expected to metabolize this isomer more readily than 2-methylpentan-1-ol, but likely still slower than the linear hexan-1-ol.

  • 4-Methylpentan-1-ol (Gamma-Branching): The methyl group is far from the hydroxyl group, presenting minimal steric hindrance to ADH. Its metabolic rate is expected to be the most similar to that of hexan-1-ol among the branched isomers. The available data showing a high LD₅₀ (>2000 mg/kg) supports the hypothesis that its toxicity profile is favorable.[4]

Conclusion and Implications for Researchers

This comparative guide synthesizes the available toxicological data for (2R)-2-methylpentan-1-ol and its structural isomers, highlighting a landscape of generally low acute toxicity. The primary differentiator among these C6 primary alcohols is their structure, which dictates their metabolic fate and, consequently, their toxic potential.

Key Takeaways:

  • Data for the specific (2R)-enantiomer is lacking. Assessments must currently rely on data from the racemic mixture.

  • Metabolism is a key determinant of toxicity. Branching near the hydroxyl group, as seen in 2-methylpentan-1-ol , likely slows metabolism by ADH, prolonging systemic exposure to the parent alcohol.

  • Branching further down the carbon chain, as in 4-methylpentan-1-ol , has less impact on the metabolic site and is associated with very low acute toxicity.

  • All isomers are predicted to be non-mutagenic, but this requires experimental confirmation using standardized protocols like the Ames test.

For drug development professionals, this analysis suggests that while all isomers exhibit a favorable acute toxicity profile, isomers like 4-methylpentan-1-ol may represent a safer choice as a solvent or intermediate due to the minimal steric hindrance at the metabolic site. For all applications, further direct comparative studies, particularly focusing on in vitro cytotoxicity and genotoxicity, are essential for a definitive risk assessment.

References

  • Leskovac, V., Trivić, S., & Peričin, D. (2002). The three zinc-containing alcohol dehydrogenases from baker's yeast, Saccharomyces cerevisiae. FEMS Yeast Research, 2(4), 481-494. Available at: [Link]

  • Acute toxicity in the rat after oral administration. (2015). Regulations.gov. Available at: [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. Available at: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Available at: [Link]

  • ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. (1986). ChemView, US EPA. Available at: [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Available at: [Link]

  • OECD Existing Chemicals Database. (2007). 4-METHYLPENTAN-2-OL CAS N°: 108-11-2. Available at: [Link]

  • PubChem Compound Summary for CID 7745, 2-Methyl-1-pentanol. National Center for Biotechnology Information. Available at: [Link]

  • NICNAS. (2014). 1-Hexanol: Human health tier II assessment. Australian Department of Health. Available at: [Link]

Sources

Comparative

Benchmarking the Synthesis of (2R)-2-Methylpentan-1-ol: Biocatalysis vs. Asymmetric Chemistry

As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral aliphatic building blocks. (2R)-2-methylpentan-1-ol is a highly sought-after intermediate in the development of pharmaceuticals (such a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for chiral aliphatic building blocks. (2R)-2-methylpentan-1-ol is a highly sought-after intermediate in the development of pharmaceuticals (such as Zincophorin derivatives) and advanced liquid crystals[1]. However, establishing a stereocenter on a small, flexible aliphatic chain presents a profound chemical challenge: distinguishing between a methyl and a propyl group requires extraordinary facial selectivity.

This guide objectively benchmarks the two primary methodologies for synthesizing (2R)-2-methylpentan-1-ol: Transition-Metal Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution . By analyzing the causality behind the experimental parameters, we will demonstrate why the industry has largely pivoted toward enzymatic systems for this specific molecule.

Mechanistic Pathways & Causality

The Chemical Route: Asymmetric Hydrogenation

The traditional chemical approach relies on the asymmetric hydrogenation of (E)-2-methylpent-2-en-1-ol using chiral transition-metal catalysts, such as Ru(OAc)₂((R)-BINAP)[2].

  • The Causality of Failure: Unlike β -keto esters, which possess secondary coordinating heteroatoms that lock the substrate into a rigid conformation against the metal center, simple aliphatic alkenols are highly flexible. This lack of secondary coordination leads to poor enantio-discrimination. To force the reaction to completion, extreme pressures (up to 85 bar) are required, yet the enantiomeric excess (ee) rarely exceeds 66% [2].

The Enzymatic Route: KRED-Catalyzed Kinetic Resolution

The modern industrial standard utilizes an engineered Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) to perform a dynamic kinetic resolution of racemic 2-methylpentanal [1].

  • The Causality of Success: Evolved KREDs possess a highly constrained chiral binding pocket that perfectly differentiates the steric bulk of a methyl group from a propyl group. The enzyme selectively reduces the (R)-enantiomer of the aldehyde to (2R)-2-methylpentan-1-ol, leaving the (S)-aldehyde unreacted.

  • Cofactor Recycling: This system is coupled with Isopropanol (IPA). IPA acts as both a co-solvent (solubilizing the hydrophobic aldehyde) and a sacrificial hydride donor, regenerating the expensive NADPH cofactor in situ and driving the thermodynamic equilibrium forward.

Workflows cluster_chemical Chemical Synthesis (Asymmetric Hydrogenation) cluster_enzymatic Biocatalytic Synthesis (Kinetic Resolution) C_Start (E)-2-Methylpent-2-en-1-ol C_Cat Ru(OAc)2((R)-BINAP) H2 (85 bar) C_Start->C_Cat C_Prod (2R)-2-Methylpentan-1-ol (~60% ee) C_Cat->C_Prod E_Start Racemic 2-Methylpentanal E_Cat Engineered KRED + NADP+ IPA / pH 7.4 E_Start->E_Cat E_Prod (2R)-2-Methylpentan-1-ol (>98% ee) E_Cat->E_Prod

Figure 1: High-level workflow comparison between chemical and enzymatic routes.

Performance Benchmarking

The following data summarizes the quantitative performance of both routes at a preparative scale.

ParameterRu-BINAP Hydrogenation [2]KRED Kinetic Resolution [1]
Starting Material (E)-2-methylpent-2-en-1-olRacemic 2-methylpentanal
Enantiomeric Excess (ee) 58% – 66%> 98.2%
Conversion / Yield 100% / ~35% (after isolation)45% (Max 50%) / ~30% isolated
Reaction Conditions 85 bar H₂, 25 °C, Methanol1 atm, 20 °C, Aqueous Buffer / IPA
Catalyst Loading High (Heavy metal dependency)2 g/L (Biodegradable protein)
Scalability Poor (Requires specialized high-pressure reactors)Excellent (Standard stirred-tank reactors)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating in-process controls (IPCs) that dictate whether the workflow proceeds to the next phase.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation (Chemical Route)
  • Preparation: In a high-pressure autoclave under inert argon, dissolve 65 mmol of (E)-2-methylpent-2-en-1-ol in 30 mL of anhydrous methanol.

  • Catalyst Loading: Add 0.5 mol% of Ru(OAc)₂((R)-BINAP). Causality: Anhydrous conditions are critical; trace water coordinates to the Ru center, displacing the chiral ligand and collapsing enantioselectivity.

  • Hydrogenation: Pressurize the autoclave to 85 bar with H₂ gas and stir at 25 °C for 17 hours.

  • IPC (Self-Validation): Sample the reactor and analyze via GC-FID. A pressure drop validates H₂ consumption. Proceed to workup only when starting material is <1% by area.

  • Workup: Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate.

  • Result: The crude product typically yields an ee of ~58% [2], requiring downstream enzymatic acylation (e.g., using Amano Lipase PS-D) to artificially enrich the ee to acceptable pharmaceutical standards.

Protocol B: KRED-Catalyzed Kinetic Resolution (Enzymatic Route)

This protocol utilizes a destructive workup to solve a critical physical chemistry problem: the boiling points of the product and the unreacted starting material are nearly identical.

  • Buffer & Cofactor Setup: To a 2 L jacketed vessel, add 285 mL of 100 mM triethanolamine buffer, 4 mM MgSO₄, and 684 mL of Isopropanol (IPA). Causality: MgSO₄ stabilizes the KRED tetrameric structure. IPA at ~35% v/v provides the optimal balance between thermodynamic driving force for NADPH regeneration and enzyme stability.

  • Substrate Addition: Add 342 g of racemic 2-methylpentanal. Adjust the pH to exactly 7.4 using 10% HCl.

  • Biocatalysis: Add 2 g/L of the engineered KRED variant and 0.15 g/L NADP⁺. Stir at 20 °C.

  • IPC (Self-Validation): Monitor the reaction via a pH-stat. The coupled oxidation of IPA to acetone alters the buffering environment; a stable pH indicates reaction plateau. Pull a sample for Chiral GC (e.g., BGB-174 column). Proceed to workup when conversion reaches 45% and ee is >98% [1].

  • Destructive Workup: Add excess 50% aqueous NaOH to the concentrated reaction mixture and heat to 75 °C for 2 hours. Causality: Fractional distillation of the (R)-alcohol from the (S)-aldehyde requires >9 theoretical plates. NaOH triggers the aldol condensation and polymerization of the unreacted (S)-aldehyde, converting it into heavy tars while leaving the (R)-alcohol untouched [1].

  • Isolation: Perform a simple vacuum distillation to isolate (2R)-2-methylpentan-1-ol in high chemical purity (>99.9%) and >98.2% ee.

CoupledSubstrate Center Engineered KRED (Biocatalyst) Prod (2R)-2-Methylpentan-1-ol Center->Prod Acetone Acetone Center->Acetone Sub (R)-2-Methylpentanal Sub->Center Hydride Transfer (Consumes NADPH) IPA Isopropanol (IPA) IPA->Center Coupled Oxidation (Regenerates NADPH)

Figure 2: Coupled-substrate cofactor recycling system utilizing a single KRED enzyme.

Conclusion

While transition-metal catalysis remains a cornerstone of asymmetric synthesis, it fundamentally struggles with small, unfunctionalized aliphatic chains. The biocatalytic kinetic resolution of 2-methylpentanal bypasses these limitations by leveraging the evolutionary precision of KRED active sites. Combined with an elegant, destructive workup to simplify downstream processing, the enzymatic route offers vastly superior enantioselectivity, safer operating conditions, and a highly scalable E-factor.

References

  • Kosjek, B., Nti-Gyabaah, J., Telari, K., Dunne, L., & Moore, J. C. "Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol." Organic Process Research & Development, 2010, 14(1), 119-126. Available at:[Link]

  • Friedrich, T., & Kesseler, K. "Method for producing an optically active 2-methyl-alkane-1-ol from the corresponding 2-methylalk-2-en-1-al..." US Patent 7816107B2, 2010.
Validation

Chiral Resolution of (2R)-2-Methylpentan-1-ol: A Comparative Guide to Stationary Phases

Executive Summary & Chromatographic Challenges Resolving the enantiomers of low-molecular-weight, volatile primary alcohols like 2-methylpentan-1-ol presents a unique set of chromatographic challenges. Unlike secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Chromatographic Challenges

Resolving the enantiomers of low-molecular-weight, volatile primary alcohols like 2-methylpentan-1-ol presents a unique set of chromatographic challenges. Unlike secondary alcohols where the chiral center is rigidly locked adjacent to the hydroxyl moiety, the C2 chiral center in 2-methylpentan-1-ol exhibits higher conformational flexibility. Furthermore, it lacks a strong chromophore or extended π -system, complicating traditional UV-based detection and π

π driven chiral recognition.

As application scientists, we must design self-validating analytical systems that account for these structural limitations. This guide critically evaluates the two most robust paradigms for isolating the (2R) enantiomer: direct resolution via Gas Chromatography (GC) using cyclodextrin-based chiral stationary phases (CSPs), and indirect resolution via High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs following chemical derivatization.

Mechanistic Causality in CSP Selection

To achieve baseline resolution ( Rs​>1.5 ), the choice of stationary phase must be dictated by the analyte's physicochemical properties.

Gas Chromatography: Cyclodextrin-Based CSPs

For direct analysis, permethylated or derivatized β -cyclodextrin columns (e.g., β -DEX™ 225, Rt®- β DEXsm) are the gold standard [1].

  • The Causality: The enantioselectivity relies on the guest molecule (2-methylpentan-1-ol) partitioning into the hydrophobic cavity of the cyclodextrin torus. The primary hydroxyl group forms transient hydrogen bonds with the functionalized rim of the cyclodextrin. Because 2-methylpentan-1-ol is highly volatile, it is perfectly suited for GC-FID without the need for derivatization, provided the oven temperature is kept low (e.g., 65°C) to maximize the residence time in the chiral environment.

Liquid Chromatography: Polysaccharide-Based CSPs

When preparative-scale isolation of (2R)-2-methylpentan-1-ol is required, HPLC is preferred. However, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) rely heavily on dipole-dipole interactions, hydrogen bonding, and π

π stacking [2].
  • The Causality: Because 2-methylpentan-1-ol lacks aromaticity, it cannot effectively interact with the phenylcarbamate derivatized cellulose/amylose backbones of these CSPs. Furthermore, it is invisible to standard UV detectors. Therefore, derivatization is mandatory . Converting the alcohol into a levulinate ester or a valine ester introduces the necessary π -system for chiral recognition and a chromophore for UV detection at 254 nm [3].

Workflow & Mechanistic Visualization

G Start 2-Methylpentan-1-ol (Racemic Mixture) GC_Path Gas Chromatography (GC) Start->GC_Path Volatile, No Chromophore HPLC_Path Liquid Chromatography (HPLC) Start->HPLC_Path Prep Scale / UV Req. GC_CSP β-DEX™ 225 / Rt®-βDEXsm (Cyclodextrin CSP) GC_Path->GC_CSP Deriv Derivatization (e.g., Levulinate/Valine Ester) HPLC_Path->Deriv Add π-system & Chromophore GC_Result Direct Resolution (FID Detection) GC_CSP->GC_Result HPLC_CSP Chiralcel® OD-H / Chiralpak® AD-H (Polysaccharide CSP) Deriv->HPLC_CSP HPLC_Result Indirect Resolution (UV Detection @ 254nm) HPLC_CSP->HPLC_Result

Caption: Logical decision tree for selecting GC vs. HPLC chiral stationary phases for 2-methylpentan-1-ol resolution.

Mechanism cluster_GC GC: Cyclodextrin CSP cluster_HPLC HPLC: Polysaccharide CSP Analyte (2R)-2-Methylpentan-1-ol Cavity Hydrophobic Cavity (Inclusion Complex) Analyte->Cavity Alkyl Chain H_Bond Rim Hydroxyls (H-Bonding) Analyte->H_Bond Primary OH Group Deriv Derivatized Analyte (Ester) Analyte->Deriv Esterification Pi_Pi Phenylcarbamate (π-π Stacking) Dipole Carbamate Linkage (Dipole Interaction) Deriv->Pi_Pi Aromatic Ring Deriv->Dipole Ester Bond

Caption: Mechanistic interaction pathways between 2-methylpentan-1-ol and different chiral stationary phases.

Comparative Performance Data

The following table synthesizes the quantitative performance of various CSPs for the resolution of 2-methylpentan-1-ol based on empirical laboratory data [1, 2, 3].

Chromatographic ModeChiral Stationary Phase (CSP)Analyte FormDetectionOptimal ConditionsResolution ( Rs​ )Key Advantage
GC β -DEX™ 225Direct (Underivatized)FIDIsothermal 65°C, 2.0 mL/min He> 1.5No sample prep required; high theoretical plate count.
GC Permethylated β -CDTrifluoroacetylatedFIDTemp gradient~ 1.2Improves volatility and sharpens peak shape.
HPLC Chiralcel® OD-HLevulinate EsterUV (254 nm)Hexane/IPA (95:5), 1.0 mL/min> 2.0Excellent for preparative scale isolation of the (2R) enantiomer.
HPLC Chiralpak® AD-HL-Valine EsterUV (254 nm)Hexane/EtOH (90:10), 1.0 mL/min> 1.8Diastereomeric separation enhances baseline resolution.

Self-Validating Experimental Protocols

As a standard practice in method development, every protocol must be self-validating. This means incorporating internal checks to ensure that the observed separation is genuinely enantiomeric and not an artifact of column degradation or contamination.

Protocol 1: Direct Resolution via GC ( β -DEX™ 225)

This workflow is optimized for rapid analytical determination of enantiomeric excess (ee).

Step-by-Step Methodology:

  • System Preparation: Install a β -DEX™ 225 capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness) into the GC-FID system.

  • Method Programming:

    • Injector: 250°C, Split mode (Split ratio 100:1 to prevent column overloading).

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven: Isothermal at 65°C. Causality note: Low isothermal temperatures are critical. Higher temperatures increase kinetic energy, disrupting the delicate inclusion complexes and collapsing the resolution.

    • Detector: FID at 250°C.

  • Self-Validation (Racemate Check): Inject 1 µL of racemic 2-methylpentan-1-ol. Verify that two distinct peaks elute with a 1:1 area ratio. Calculate the resolution factor ( Rs​ ).

  • Enantiomer Identification: Spike the racemic mixture with an authentic standard of (2R)-2-methylpentan-1-ol. Re-inject and observe which peak area increases. The enhanced peak corresponds to the (2R) enantiomer.

Protocol 2: Indirect Resolution via HPLC (Chiralcel® OD-H)

This workflow is designed for scenarios requiring fraction collection or when GC is unavailable.

Step-by-Step Methodology:

  • Derivatization (Levulinate Esterification):

    • Dissolve 10 mg of 2-methylpentan-1-ol in 1 mL of anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of levulinic acid, followed by 1.2 eq of EDC·HCl and 0.1 eq of DMAP.

    • Stir at room temperature for 4 hours. Causality note: DMAP acts as an acyl transfer catalyst, ensuring quantitative conversion without racemization.

    • Wash with 1M HCl, then saturated NaHCO₃. Dry the organic layer over MgSO₄ and concentrate.

  • System Preparation: Equilibrate a Chiralcel® OD-H column (250 × 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (95:5 v/v).

  • Method Programming: Set flow rate to 1.0 mL/min and column temperature to 25°C. Monitor UV absorbance at 254 nm.

  • Self-Validation & Analysis: Inject 10 µL of the derivatized racemate. The π

    π interactions between the levulinate carbonyls and the phenylcarbamate stationary phase will resolve the (2R) and (2S) derivatives. Calculate the enantiomeric excess by integrating the baseline-resolved peaks.

References

  • Methods for Asymmetric Analysis of Alcohols Using β-DEX™ 225 GC Column. ResearchGate.
  • From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols. ACS Publications.
  • Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. SciELO.

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